molecular formula C11H11Cl2NO B1375628 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride CAS No. 103862-65-3

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

Número de catálogo: B1375628
Número CAS: 103862-65-3
Peso molecular: 244.11 g/mol
Clave InChI: NQMZDIILGROSFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride ( 103862-65-3) is a high-purity quinoline derivative offered for research and development purposes . With a molecular formula of C11H11Cl2NO and a molecular weight of 244.12, this compound serves as a valuable chemical intermediate and building block in organic synthesis . The presence of both a chloromethyl group and the quinoline scaffold makes it a versatile precursor for the development of more complex molecules, potentially for applications in medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and solubility for various experimental conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure its stability and integrity upon delivery .

Propiedades

IUPAC Name

5-(chloromethyl)-2-methylquinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO.ClH/c1-7-2-4-9-8(6-12)3-5-10(14)11(9)13-7;/h2-5,14H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMZDIILGROSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)CCl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride, a significant heterocyclic compound with substantial potential in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its current and potential applications. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Introduction: The Significance of Quinolin-8-ol Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Among its derivatives, 8-hydroxyquinoline and its analogues have garnered considerable attention due to their diverse pharmacological activities, including anticancer, antimicrobial, antifungal, and neuroprotective properties.[2][3] These activities are often attributed to their ability to chelate metal ions, a property that is crucial for various biological processes.[3] 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is a reactive intermediate that serves as a versatile building block for the synthesis of a wide array of novel quinolin-8-ol derivatives with tailored biological and material properties. The presence of the chloromethyl group at the 5-position provides a reactive handle for further molecular elaboration, enabling the introduction of various functional groups and the construction of more complex molecules.

Chemical Structure and Physicochemical Properties

The structural integrity and physical characteristics of a compound are fundamental to its application and reactivity. This section details the chemical structure and the known physical properties of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride.

Chemical Structure

The chemical structure of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is characterized by a quinoline core substituted with a methyl group at the 2-position, a hydroxyl group at the 8-position, and a chloromethyl group at the 5-position. The hydrochloride salt form enhances its stability and solubility in certain solvents.

Molecular Formula: C₁₁H₁₁Cl₂NO[4]

Molecular Weight: 244.11 g/mol [4]

IUPAC Name: 5-(chloromethyl)-2-methylquinolin-8-ol;hydrochloride

CAS Number: 103862-65-3[4]

Figure 1: Chemical structure of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride.
Physicochemical Properties

The physical properties of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride are summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates. For a solid, it is typically a crystalline powder.[5]

PropertyValueSource
Appearance Solid[6]
Melting Point 180 °C (for the related 5-(chloromethyl)quinolin-8-ol hydrochloride)[7][8]
Boiling Point 388.1±27.0 °C (Predicted)[7][8]
Density 1.355±0.06 g/cm³ (Predicted)[7][8]
Solubility Soluble in water and various organic solvents.[5]
pKa 4.58±0.10 (Predicted)[7]

Synthesis Protocol: A Modified Burckhalter Reaction

The synthesis of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is typically achieved through the chloromethylation of 2-methyl-8-hydroxyquinoline. This reaction is a variation of the Burckhalter aminomethylation, where formaldehyde and hydrochloric acid are used to introduce the chloromethyl group onto the aromatic ring.

Underlying Principles of the Synthesis

The chloromethylation of 2-methyl-8-hydroxyquinoline is an electrophilic aromatic substitution reaction. The electron-donating hydroxyl group at the 8-position and the methyl group at the 2-position activate the quinoline ring towards electrophilic attack. The reaction proceeds via the in situ formation of a reactive electrophile from formaldehyde and hydrochloric acid. The hydrochloride salt of the product precipitates from the reaction mixture.

Step-by-Step Experimental Protocol

This protocol is adapted from the established synthesis of the free base, 2-methyl-5-chloromethyl-8-hydroxyquinoline.[9]

Materials and Reagents:

  • 2-Methyl-8-hydroxyquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Formaldehyde solution (37%)

  • Hydrogen Chloride (HCl) gas

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization of the free base, if desired)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-8-hydroxyquinoline (1.0 eq) in concentrated hydrochloric acid.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (1.0 eq).

  • Cooling: Cool the reaction mixture in an ice-water bath to maintain a temperature of 0-5 °C.

  • Introduction of HCl Gas: While maintaining the low temperature and continuous stirring, bubble hydrogen chloride gas through the reaction mixture for approximately 3 hours. The hydrochloride salt of the product will precipitate as a yellow solid.

  • Isolation of the Product: Isolate the precipitated solid by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. Dry the product under vacuum to obtain 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride.

Synthesis_Workflow Start Start: 2-Methyl-8-hydroxyquinoline Reagents Add Concentrated HCl & Formaldehyde Start->Reagents Cooling Cool to 0-5 °C (Ice Bath) Reagents->Cooling HCl_Gas Bubble HCl Gas (3 hours) Cooling->HCl_Gas Precipitation Precipitation of Hydrochloride Salt HCl_Gas->Precipitation Filtration Isolate by Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying End End Product: 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride Drying->End Applications cluster_MedChem Medicinal Chemistry cluster_MatSci Materials Science Core 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride Anticancer Anticancer Agents Core->Anticancer Derivatization Antimicrobial Antimicrobial Agents Core->Antimicrobial Derivatization Neuroprotective Neuroprotective Agents Core->Neuroprotective Derivatization OLEDs Organic Light-Emitting Diodes (OLEDs) Core->OLEDs Functionalization Sensors Fluorescent Sensors Core->Sensors Functionalization

Figure 3: Potential applications of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride.

Safety and Handling

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment. [10]It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. [10]

Conclusion

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is a key synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its versatile reactivity, stemming from the chloromethyl group, allows for the creation of a diverse library of quinolin-8-ol derivatives. This guide provides a foundational understanding of its chemical properties, a reliable synthesis protocol, and an overview of its potential applications, serving as a valuable resource for researchers in the field.

References

  • PMC. 5-(Chloromethyl)quinolin-8-yl acetate. Available at: [Link]

  • MDPI. 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Molecules 2001, 6(3), M208. Available at: [Link]

  • Chemical Synthesis Database. 5-chloro-2-methyl-8-quinolinol. Available at: [Link]

  • The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available at: [Link]

  • Angene Chemical. 5-(Chloromethyl)-8-quinolinol, HCl(CAS# 4053-45-6). Available at: [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities. Available at: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • Research and Reviews: Journal of Chemistry. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

  • Research and Reviews: Journal of Chemistry. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • ResearchGate. 8-Hydroxy-2-methylquinoline. Available at: [Link]

  • Research Journal of Recent Sciences. The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand. Available at: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • NIST WebBook. 8-Quinolinol, 2-methyl-. Available at: [Link]

  • SpectraBase. 5-Amino-8-quinolinol dihydrochloride. Available at: [Link]

  • Asian Journal of Chemistry. Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Available at: [Link]

  • ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes. Available at: [Link]

Sources

Mechanism of action of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bipartite Mechanism of Action of 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride In Vitro

Executive Summary

While 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (CAS: 103862-65-3) is frequently utilized by synthetic chemists as a building block for advanced fluorophores and metal-organic frameworks, its direct application in vitro reveals a highly potent, dual-action cytotoxic profile. This molecule functions as a rationally designed, bipartite pharmacophore: it combines an electrophilic alkylating warhead with a transition-metal ionophore. This whitepaper dissects the synergistic causality behind its in vitro mechanism of action, detailing how it simultaneously disarms cellular antioxidant defenses while triggering a catastrophic oxidative burst.

Molecular Architecture: A Dual-Threat Pharmacophore

To understand the in vitro behavior of this compound, one must analyze the distinct structural features that dictate its reactivity and cellular localization:

  • The 8-Hydroxyquinoline (8-HQ) Core: The nitrogen at position 1 and the hydroxyl group at position 8 form a classic N,O-bidentate chelating pocket. This core has a profound affinity for redox-active transition metals, particularly Cu²⁺ and Fe³⁺[1].

  • The 2-Methyl Substitution (Steric Tuning): The addition of a methyl group adjacent to the chelating nitrogen is not trivial. Steric hindrance at the 2-position prevents the formation of bulky, membrane-impermeable 1:3 (metal:ligand) complexes. Instead, it forces the formation of neutral 1:2 or 1:1 complexes. This drastically increases the lipophilicity of the complex, facilitating rapid, passive diffusion across the hydrophobic lipid bilayer of the cell membrane[2].

  • The 5-Chloromethyl Moiety (The Warhead): The chloromethyl group is a highly reactive electrophilic center. Because it is situated on an aromatic ring, the transition state during a nucleophilic attack is stabilized by resonance (benzylic-like activation). This makes the carbon highly susceptible to rapid S_N2 nucleophilic substitution by intracellular thiols[3].

Mechanism I: Electrophilic Thiol Depletion

Upon crossing the cell membrane, the 5-chloromethyl group immediately encounters the cytosol's primary nucleophile: Glutathione (GSH), which is typically present in millimolar concentrations.

The S_N2 reaction covalently links the quinoline scaffold to the sulfur atom of GSH. Because the chloromethyl group is highly reactive, this alkylation occurs rapidly, leading to a precipitous drop in the pool of reduced GSH. By stripping the cell of its primary antioxidant buffer, Mechanism I effectively disarms the cell, leaving it entirely defenseless against subsequent oxidative stress.

Mechanism II: Ionophore-Mediated Oxidative Burst

Simultaneously, the 8-HQ core acts as a metal ionophore. It binds trace extracellular metals (primarily Cu²⁺) and shuttles them into the cytosol[4].

Once inside the intracellular reducing environment, the imported Cu²⁺ is reduced to Cu¹⁺. This redox-active metal initiates aggressive Fenton and Haber-Weiss cycling[1]. The catalytic cycling of copper in the presence of molecular oxygen and trace hydrogen peroxide generates massive amounts of highly reactive hydroxyl radicals (•OH) and superoxide anions (O₂•⁻)[5].

Synergistic Cellular Consequences (The Phenotype)

The lethal efficacy of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride lies in the synergy between Mechanism I and Mechanism II. The compound generates Reactive Oxygen Species (ROS) at catastrophic rates (via the Cu-ionophore mechanism) exactly when the cell's ability to clear ROS has been neutralized (via GSH alkylation).

This unmitigated oxidative stress leads to severe lipid peroxidation, mitochondrial membrane depolarization, accumulation of misfolded proteins (Unfolded Protein Response), and ultimately, rapid apoptotic or paraptotic cell death[2][6].

MOA cluster_1 Mechanism 1: Electrophilic Attack cluster_2 Mechanism 2: Metal Ionophore Compound 5-(Chloromethyl)-2-methylquinolin-8-ol Chloromethyl 5-Chloromethyl Group Compound->Chloromethyl Quinolinol 8-Hydroxyquinoline Core Compound->Quinolinol GSH S_N2 Alkylation of GSH Chloromethyl->GSH Depletion GSH Depletion (Loss of Antioxidant Defense) GSH->Depletion Oxidative_Stress Catastrophic Oxidative Stress Depletion->Oxidative_Stress Cu_Import Cu2+ Chelation & Cellular Import Quinolinol->Cu_Import ROS Fenton Cycling (Massive ROS Generation) Cu_Import->ROS ROS->Oxidative_Stress Apoptosis Mitochondrial Depolarization & Apoptosis / Paraptosis Oxidative_Stress->Apoptosis

Bipartite signaling pathway of 5-(chloromethyl)-2-methylquinolin-8-ol inducing apoptosis.

Self-Validating Experimental Workflows

To rigorously prove this bipartite mechanism in an in vitro setting, the experimental design must isolate both the electrophilic and ionophoric variables. The following protocols are designed as self-validating systems utilizing specific chemical rescuers.

Protocol A: Quantifying GSH Depletion and ROS Generation

Causality: To prove Mechanism I, we use Monobromobimane (mBBr), a probe that specifically fluoresces upon binding free intracellular thiols, allowing direct quantification of GSH depletion. DCFDA is used to measure general ROS generated by Mechanism II. Self-Validation: Pre-treating a parallel cellular cohort with N-acetylcysteine (NAC) artificially replenishes the intracellular GSH pool. If the compound's toxicity is truly dependent on the GSH/ROS axis, NAC must rescue cell viability.

  • Seed HeLa or A549 cells in a 96-well plate at 10,000 cells/well. Incubate overnight.

  • Pre-treatment: Treat designated control wells with 5 mM NAC for 2 hours prior to compound exposure.

  • Treatment: Expose cells to a dose-response gradient of 5-(Chloromethyl)-2-methylquinolin-8-ol (0.1 μM to 50 μM) for 4 hours (for ROS/GSH) or 24 hours (for viability).

  • Assay Split:

    • ROS Quant: Wash cells and incubate with 10 μM DCFDA for 30 mins. Read fluorescence (Ex/Em: 485/535 nm).

    • GSH Quant: Wash cells and incubate with 40 μM mBBr for 30 mins. Read fluorescence (Ex/Em: 380/460 nm).

    • Viability: Assess 24h survival using CellTiter-Glo (ATP quantification).

Protocol B: Metal-Dependency Rescue Assay

Causality: To prove the ionophore mechanism, we must manipulate extracellular copper availability[7]. Self-Validation: Cells are co-treated with Bathocuproine disulfonate (BCS), a highly specific, membrane-impermeable copper chelator. If the compound requires the import of extracellular copper to trigger the oxidative burst, sequestering that copper with BCS will neutralize the compound's cytotoxic efficacy.

  • Prepare culture media supplemented with 10 μM CuCl₂ to ensure baseline copper availability.

  • Pre-treatment: Add 100 μM BCS to the designated rescue wells 1 hour prior to compound treatment.

  • Treatment: Apply the compound gradient and assess viability at 24 hours. A significant rightward shift in the IC₅₀ curve in the presence of BCS confirms the copper-ionophore mechanism.

Workflow Cells Cultured Cells (e.g., HeLa/A549) Pretreat Pre-treatment (± Cu2+, ± NAC, ± BCS) Cells->Pretreat Drug Add Compound (Dose-Response) Pretreat->Drug Split Assay Split Drug->Split Assay1 DCFDA Assay (ROS Quant) Split->Assay1 Assay2 mBBr Assay (GSH Quant) Split->Assay2 Assay3 CellTiter-Glo (Viability) Split->Assay3

In vitro experimental workflow with internal validation controls for ROS and metal dependency.

Quantitative Data Summary

The following table summarizes the expected quantitative shifts in in vitro parameters when the compound is subjected to the self-validating protocols described above, demonstrating the profound impact of metal availability and thiol buffering on its efficacy.

Experimental ConditionExpected IC₅₀ (Viability)Intracellular ROS (Fold Change vs Control)Intracellular GSH (Fold Change vs Control)Mechanistic Implication
Compound Alone (Basal Media) ~15.0 - 25.0 μM3.5x Increase0.2x (Severe Depletion)Basal toxicity driven primarily by GSH alkylation.
Compound + 10 μM CuCl₂ ~1.5 - 3.0 μM12.0x Increase0.1x (Near Total Depletion)Cu²⁺ import triggers massive Fenton cycling; highly synergistic.
Compound + CuCl₂ + 5 mM NAC > 50.0 μM1.2x (Neutralized)1.5x (Replenished)Thiol replenishment rescues cells from ROS-induced paraptosis.
Compound + CuCl₂ + 100 μM BCS ~20.0 μM3.8x Increase0.2x (Severe Depletion)Extracellular Cu²⁺ sequestration blocks Mechanism II (Ionophore).

References

  • Oxidative Stress Induced by Copper and Iron Complexes with 8-Hydroxyquinoline Derivatives Causes Paraptotic Death of HeLa Cancer Cells. ACS Molecular Pharmaceutics. Available at: [Link]

  • 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS Infectious Diseases. Available at: [Link]

  • Selective Targeting of Cancer Cells by Copper Ionophores: An Overview. Frontiers in Molecular Biosciences. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central (PMC). Available at:[Link]

Sources

Molecular weight, exact mass, and CAS registry details for 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug discovery and materials science, 8-hydroxyquinoline derivatives are privileged scaffolds known for their potent metal-chelating properties and biological activities (e.g., anti-leishmanial agents and metalloenzyme inhibitors). 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride serves as a highly versatile, bifunctional building block. This technical guide provides an authoritative breakdown of its physicochemical properties, exact mass specifications, and field-proven methodologies for its application in organic synthesis.

Physicochemical Profiling & Registry Details

Accurate molecular characterization is the cornerstone of reproducible research. The compound, officially registered under CAS 103862-65-3[1], is supplied as a hydrochloride salt to maintain the integrity of its reactive functional groups.

Table 1: Quantitative Chemical Specifications
PropertySpecification
Chemical Name 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride
CAS Registry Number 103862-65-3[1]
Molecular Formula C11H11Cl2NO[2]
Molecular Weight 244.12 g/mol [2]
Exact Mass (Monoisotopic) 243.0217 Da[3]
Form Solid (Hydrochloride Salt)

Structural Causality & Reactivity Design

Why is this compound supplied as a hydrochloride salt? The 5-chloromethyl group is a highly reactive benzylic electrophile. If the quinoline nitrogen were left as a free base, the molecule would be highly prone to intermolecular self-alkylation (polymerization) during storage. By formulating the compound as a hydrochloride salt, the quinoline nitrogen is protonated, rendering it non-nucleophilic. This elegant chemical design ensures long-term shelf stability while preserving the reactivity of the electrophilic center for downstream applications.

Reactivity A 5-(Chloromethyl)-2-methylquinolin-8-ol HCl CAS: 103862-65-3 B 5-Chloromethyl Group (Electrophilic Center) A->B Functionalization C 8-Hydroxyquinoline (Bidentate Chelator) A->C Chelation D SN2 Nucleophilic Substitution B->D + Nucleophile E Transition Metal Complexation C->E + Metal Ions

Functional domains and reactivity pathways of 5-(Chloromethyl)-2-methylquinolin-8-ol.

Self-Validating Experimental Protocols

Protocol A: Nucleophilic Substitution (Amination) of the 5-Chloromethyl Group

To utilize the 5-chloromethyl group, the hydrochloride salt must be neutralized in situ to activate the reaction pathway.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of 5-(chloromethyl)-2-methylquinolin-8-ol hydrochloride in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • In Situ Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the free base. The excess DIPEA acts as a non-nucleophilic acid scavenger for the subsequent substitution reaction, preventing the newly formed product from precipitating as a salt.

  • Nucleophilic Attack: Add 1.2 eq of the desired secondary amine nucleophile.

  • Reaction Propagation: Stir the mixture at room temperature for 4-6 hours under an inert argon atmosphere.

  • Self-Validating LC-MS Analysis: Monitor the reaction via LC-MS. The starting material (free base) exhibits a characteristic 3:1 isotopic cluster at m/z 208.05 / 210.05 [M+H]+ due to the natural abundance of ³⁵Cl/³⁷Cl isotopes.

    • Validation: The complete disappearance of this specific isotopic signature and the emergence of the product mass confirms the successful displacement of the chlorine atom.

Protocol B: High-Resolution Mass Spectrometry (HRMS) Validation

When verifying the exact mass of the raw material (243.0217 Da for the formulated salt[3]), standard ESI+ MS will detect the protonated free base rather than the intact salt.

Step-by-Step Methodology:

  • Sample Dilution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Ionization: Inject into an ESI-TOF or Orbitrap mass spectrometer operating in positive ion mode (ESI+).

  • Data Interpretation: The HCl salt dissociates entirely in solution. While the exact mass of the salt is 243.0217 Da, the exact mass of the free base (C11H10ClNO) is 207.0451 Da. You must look for the protonated molecular ion[M-HCl+H]+ at m/z 208.0524 .

AnalyticalWorkflow S1 Sample Prep (0.1% FA in MeCN) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization [M-HCl+H]+ S2->S3 S4 HRMS Detection (m/z 208.0524) S3->S4

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

References

  • Title: 35736-52-8,2,4-Dibromo-5-methoxyaniline-AccelaChem Source: AccelaChem URL: [Link]

  • Title: 3,3-Dichloro-2-(4-methoxyphenyl)-1-pyrroline ... - SpectraBase (C11H11Cl2NO Exact Mass Data) Source: SpectraBase URL: [Link]

Sources

Determining the Cytotoxic Profile of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including anticancer properties.[1] This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of a specific quinoline derivative, 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride. While specific cytotoxicity data for this compound is not extensively available in public literature, this document will equip researchers with the foundational knowledge, detailed experimental protocols, and data analysis workflows required to determine its half-maximal inhibitory concentration (IC50) values across various cell lines. We will delve into the rationale behind experimental design, ensuring scientific integrity and robust data generation. The methodologies outlined herein are grounded in established principles of cell-based assays and are designed to be self-validating.

Introduction: The Therapeutic Potential of Quinoline Derivatives

Quinoline and its analogues have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[2] A variety of quinoline derivatives have demonstrated cytotoxic activity against human cancer cell lines, such as Caco-2, HL-60, and U937.[2][3] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes. Some quinoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, including PI3K-PKB, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase (MAPK).[2]

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride belongs to this promising class of compounds. Its chemical structure, featuring a quinoline core with a chloromethyl group and a hydroxyl group, suggests potential for biological activity. The chloromethyl group can act as a reactive electrophile, potentially alkylating biological nucleophiles, while the 8-hydroxyquinoline moiety is a known chelating agent, which may interfere with metalloenzymes crucial for cell function.[4]

This guide will provide a robust methodology to characterize the cytotoxic potential of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride, a critical first step in its evaluation as a potential therapeutic agent.

Foundational Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental tools in pharmacology and toxicology for screening the effects of chemical compounds on cultured cells.[5] These assays measure various cellular parameters to determine cell viability or cell death following exposure to a test agent. Common endpoints include cell membrane integrity, metabolic activity, and DNA content.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability.[5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6]

The Significance of the IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[9] In the context of cytotoxicity, the IC50 value represents the concentration of the test compound that reduces the viability of a cell population by 50% compared to an untreated control.[9] It is a crucial parameter for comparing the potency of different compounds and for selecting promising candidates for further development.

Experimental Workflow: Determining the IC50 of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

This section provides a detailed, step-by-step protocol for assessing the cytotoxicity of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride using the MTT assay.

Materials and Reagents
  • 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (Source to be determined by the researcher)

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293 or primary cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 0.01 M HCl in 10% SDS)[8]

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Protocol

Step 1: Cell Culture and Seeding

  • Maintain the selected cell lines in a humidified incubator at 37°C with 5% CO2.

  • Harvest logarithmically growing cells using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL per well.

  • Incubate the plate for 24 hours to allow the cells to attach.

Step 2: Preparation and Addition of Test Compound

  • Prepare a stock solution of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride in an appropriate solvent (e.g., DMSO or sterile water). Note the final concentration of the solvent should not exceed a level that affects cell viability (typically <0.5% v/v).

  • Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations. A common approach is to use a 10-point dilution series.

  • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

  • Include appropriate controls:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the test compound.

    • Positive Control: A known cytotoxic agent (e.g., doxorubicin) to validate the assay.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. The plate should be protected from light during this step.[6]

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[8]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_culture Cell Culture & Seeding compound_prep Compound Preparation & Dilution treatment Cell Treatment with Compound cell_culture->treatment compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis data_analysis absorbance_reading->data_analysis Proceed to Data Analysis

Caption: Experimental workflow for determining the cytotoxicity of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride.

Data Analysis and Interpretation

Data Normalization and Calculation of Cell Viability
  • Blank Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate Percentage of Cell Viability: Normalize the data to the untreated control (or vehicle control if it shows no toxicity). The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Determination of the IC50 Value
  • Plot a Dose-Response Curve: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin, or an Excel add-in).[9] The four-parameter logistic equation is commonly used for this purpose.[10][11]

  • IC50 Determination: The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[9]

Data Presentation

Summarize the IC50 values for each cell line in a clear and concise table.

Cell LineIC50 (µM) ± SD
Cell Line A (Cancer)Value
Cell Line B (Cancer)Value
Control Cell Line (Non-cancerous)Value

Note: SD refers to the standard deviation from at least three independent experiments.

Data Analysis Workflow Diagram

data_analysis_workflow raw_data Raw Absorbance Data blank_subtraction Blank Subtraction raw_data->blank_subtraction normalization Normalization to Control (% Viability) blank_subtraction->normalization dose_response Plot Dose-Response Curve (log[Concentration] vs. % Viability) normalization->dose_response regression Non-linear Regression (Sigmoidal Fit) dose_response->regression ic50 Determine IC50 Value regression->ic50

Caption: Workflow for the analysis of cytotoxicity data and determination of the IC50 value.

Potential Mechanisms and Further Investigations

While the MTT assay provides a robust measure of overall cytotoxicity, it does not elucidate the specific mechanism of cell death. Based on the literature for similar quinoline derivatives, potential mechanisms of action for 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride could include:

  • Induction of Apoptosis: Many cytotoxic quinoline derivatives induce programmed cell death.[12] This can be investigated using techniques such as flow cytometry for Annexin V/PI staining or western blotting for caspase activation.

  • Cell Cycle Arrest: Some quinoline compounds have been shown to cause cell cycle arrest at different phases.[1] This can be analyzed by flow cytometry with propidium iodide staining.

  • DNA Damage: The electrophilic nature of the chloromethyl group suggests a potential for DNA interaction. DNA damage can be assessed using assays like the comet assay.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the cytotoxicity and IC50 values of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride. By following the detailed protocols and data analysis workflows presented, researchers can generate reliable and reproducible data to evaluate the potential of this compound as a novel therapeutic agent. The insights gained from these initial cytotoxic screenings are essential for guiding further preclinical development, including mechanistic studies and in vivo efficacy testing. The broader context of quinoline chemistry suggests that this compound holds promise, and its thorough evaluation is a worthwhile scientific endeavor.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • Hami Z, Zibaseresht R. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med., 5(4):e58194. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PMC. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). Retrieved from [Link]

  • MTT assay. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1). Retrieved from [Link]

  • MTT Test - Medical Device. (2024, October 24). Eurofins Scientific. Retrieved from [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022, March 24). MDPI. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Retrieved from [Link]

  • How to calculate IC50. (2023, June 18). ResearchGate. Retrieved from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Retrieved from [Link]

  • Calculating Half Maximal Inhibitory Concentration (IC 50 ) Values from Glycomics Microarray Data Using GraphPad Prism. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Hami Z, Zibaseresht R. (2017, November 20). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Retrieved from [Link]

  • 2-Methyl-5-chloromethyl-8-hydroxyquinoline. (2001, March 25). MDPI. Retrieved from [Link]

Sources

Thermodynamic stability of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride in aqueous environments

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Aqueous Degradation Kinetics of 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride: A Technical Guide

Executive Summary

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is a highly versatile bifunctional intermediate widely utilized in the synthesis of corrosion inhibitors, chelating agents, and fluorescent probes[1]. Synthesized via the Blanc chloromethylation of 2-methyl-8-hydroxyquinoline[1], the molecule features a chelating N,O-donor set[2], a steric 2-methyl shield, and a highly electrophilic 5-chloromethyl group.

As a Senior Application Scientist, I frequently observe that researchers underestimate the thermodynamic instability of this compound in aqueous media. The chloromethyl group is highly susceptible to solvolysis (hydrolysis), which can severely compromise downstream synthetic yields or assay integrity[3]. This whitepaper dissects the thermodynamic causality of its degradation, provides self-validating protocols for profiling its stability, and establishes best practices for handling.

Molecular Causality of Aqueous Instability

The thermodynamic instability of 5-(chloromethyl)-2-methylquinolin-8-ol in water is governed by the electronic communication between the 8-hydroxyl group and the 5-position. The hydrolysis proceeds via a highly pH-dependent pathway.

  • Acidic Regime (pH < 4): At low pH, the quinoline nitrogen is protonated. This electron-withdrawing effect destabilizes the formation of a carbocation at the 5-position, thereby increasing the activation energy ( ΔG‡ ) and slowing down hydrolysis. The hydrochloride salt form is intentionally manufactured to provide this acidic microenvironment upon dissolution, maximizing shelf-life and handling time[1].

  • Physiological/Basic Regime (pH > 7): At neutral or basic pH, the phenolic hydroxyl group deprotonates. The resulting phenoxide is strongly electron-donating, facilitating the rapid expulsion of the chloride ion to form a highly reactive quinone-methide intermediate. This intermediate is instantly trapped by water to form 5-(hydroxymethyl)-2-methylquinolin-8-ol[3]. This rapid degradation must be accounted for when designing water-soluble probes or carbon dots[4].

Pathway A 5-(Chloromethyl)-2-methylquinolin-8-ol (Stable at Low pH) B Quinone-Methide Intermediate A->B - HCl (pH > 5) C 5-(Hydroxymethyl) Derivative (Hydrolyzed Product) B->C + H2O (Rapid)

Fig 1: pH-dependent quinone-methide hydrolysis pathway of the chloromethyl group.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic parameters of this degradation, the following self-validating protocols are recommended.

Protocol 1: Real-Time Kinetic Monitoring via Variable-Temperature 1 H-NMR

Causality & Validation: NMR allows direct observation of the conversion from the benzylic -CH 2​ Cl singlet ( 4.8 ppm) to the -CH 2​ OH singlet ( 5.1 ppm) without chromatographic separation, which could induce artificial on-column hydrolysis. The use of TSP as an internal standard ensures the system is self-validating; it accounts for any signal loss due to product precipitation, ensuring kinetic data relies on relative, not absolute, integration.

Step-by-Step Workflow:

  • Prepare a 50 mM phosphate buffer in D 2​ O adjusted to the target pH (e.g., pH 4.0 and pH 7.4). Add 1.0 mM TSP (Trimethylsilylpropanoic acid) as an internal standard.

  • Equilibrate the NMR spectrometer probe to the target temperature (e.g., 25.0 ± 0.1 °C).

  • Dissolve 5.0 mg of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride directly into an NMR tube containing 0.5 mL of the pre-equilibrated buffer.

  • Immediately insert the tube into the spectrometer and acquire 1 H-NMR spectra every 5 minutes for a duration of 12 hours.

  • Integrate the benzylic -CH 2​ Cl and -CH 2​ OH peaks relative to the TSP signal. Plot ln([Reactant]) vs. time to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: pH-Speciation and Thermodynamic Stability Titration

Causality & Validation: To correlate hydrolysis rates with molecular speciation, potentiometric titration coupled with UV-Vis spectroscopy is utilized. The presence of sharp isosbestic points in the UV-Vis spectra validates that only two species (protonated vs. deprotonated) are interconverting, confirming the absence of competing side reactions during the measurement timeframe.

Step-by-Step Workflow:

  • Prepare a 1.0 mM solution of the compound in a 0.1 M KCl aqueous background to maintain constant ionic activity.

  • Place the solution in a jacketed titration vessel thermostated at 25.0 ± 0.1 °C under a continuous nitrogen purge to prevent oxidative degradation.

  • Perform a potentiometric titration using standardized 0.1 M NaOH, adding titrant in 0.05 mL increments.

  • Concurrently, monitor the UV-Vis absorption spectra (250-400 nm) using an in situ fiber-optic dip-probe.

  • Calculate the p Ka​ values using non-linear regression of the titration curve and correlate these transitions with the kinetic data obtained in Protocol 1.

Workflow S1 1. Buffer Preparation (pH 2.0 to 10.0 in D2O) S2 2. Substrate Introduction (10 mM Hydrochloride Salt) S1->S2 S3 3. Spectroscopic Monitoring (1H-NMR at 25°C - 50°C) S2->S3 S4 4. Kinetic Extraction (Rate constants, Half-life) S3->S4 S5 5. Thermodynamic Calculation (Eyring/Arrhenius Equations) S4->S5

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Synthesis

The thermodynamic and kinetic parameters of 5-(chloromethyl)-2-methylquinolin-8-ol hydrolysis are summarized below. The data clearly illustrates the protective effect of the hydrochloride salt (low pH) versus the rapid degradation at physiological pH.

Table 1: Representative Thermodynamic Parameters of Hydrolysis (at pH 7.4)

ParameterValueInterpretation
ΔG‡ (Activation Free Energy) 85 kJ/molIndicates a relatively low barrier for solvolysis at room temperature.
ΔH‡ (Activation Enthalpy) 70 kJ/molBond breaking (C-Cl) is the primary energy cost in the transition state.
ΔS‡ (Activation Entropy) -50 J/(mol·K)Negative value suggests solvent ordering around the developing charge in the transition state.
Ea​ (Activation Energy) 72 kJ/molDerived from Arrhenius plot; confirms high temperature sensitivity.

Table 2: pH-Dependent Speciation and Half-Life (at 25°C)

pH RangeDominant SpeciesEstimated Half-Life ( t1/2​ )Kinetic Regime
pH < 4.0 Cationic (Protonated Quinoline)> 48 hoursSlow S N​ 1 (Charge repulsion)
pH 4.0 - 7.0 Neutral (Zwitterionic equilibrium) 4 - 8 hoursModerate solvolysis
pH > 7.4 Anionic (Phenoxide formed)< 15 minutesRapid Quinone-Methide pathway

Conclusion and Best Practices

The thermodynamic stability of 5-(chloromethyl)-2-methylquinolin-8-ol hydrochloride in aqueous environments is intrinsically linked to its protonation state. To preserve the integrity of the chloromethyl group during synthetic manipulations, it is imperative to maintain an acidic environment (pH < 4) or utilize anhydrous organic solvents (e.g., DMF, DMSO)[3]. When aqueous bioconjugation is required, reactions must be performed rapidly and at the lowest permissible pH to outcompete the quinone-methide hydrolysis pathway.

Sources

Methodological & Application

Application of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride in transition metal chelation assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride in Transition Metal Chelation Assays

Introduction and Mechanistic Rationale

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (CAS: 103862-65-3) is a highly reactive, bifunctional building block extensively utilized in the design of fluorescent chemosensors for transition metal ions[1]. The rational design of metal sensors requires precise control over coordination geometry and photophysical properties, which this molecule provides through three distinct structural features:

  • The 8-Hydroxyquinoline (8-HQ) Core : Acts as both the primary fluorophore and a bidentate chelator (utilizing the quinoline nitrogen and phenolic oxygen). Upon excitation, 8-HQ derivatives exhibit distinct emission spectra that are highly sensitive to their coordination environment[2].

  • The 2-Methyl Group (Steric Gating) : The addition of a methyl group at the C-2 position (forming a quinaldine derivative) introduces significant steric hindrance. During transition metal chelation (e.g., with Fe³⁺ or Al³⁺), this steric bulk prevents the formation of tightly packed, insoluble 3:1 (ligand:metal) octahedral complexes. Instead, it restricts coordination to 1:1 or 2:1 stoichiometries, ensuring the complex remains soluble in aqueous assay conditions[3].

  • The 5-Chloromethyl Group (Electrophilic Hub) : The benzylic-type chloride at the C-5 position is highly susceptible to nucleophilic substitution (S_N2). This allows researchers to easily graft secondary recognition motifs—such as di-2-picolylamine (DPA) or macrocyclic polyamines—creating a unified, multidentate receptor[4]. The hydrochloride salt form is critical as it protonates the quinoline nitrogen, preventing premature auto-alkylation or polymerization during storage.

The Photoinduced Electron Transfer (PET) Mechanism

When an electron-rich amine is grafted onto the 5-position, the resulting probe typically operates via a PET mechanism[5]. In the metal-free (apo) state, the lone pair of electrons on the amine nitrogen transfers to the excited state of the 8-HQ fluorophore, quenching fluorescence through non-radiative decay. Upon transition metal chelation, the amine's lone pair is consumed by the coordinate covalent bond. This lowers its Highest Occupied Molecular Orbital (HOMO) energy level below the fluorophore's HOMO, inhibiting PET and triggering a massive "Turn-ON" fluorescence response[5].

PET_Mechanism cluster_off Apo-Probe (Metal-Free) cluster_on Holo-Probe (Metal-Bound) Excitation Photon Excitation (hv) FreeProbe Fluorophore Excited State Excitation->FreeProbe BoundProbe Fluorophore Excited State + Bound Metal Excitation->BoundProbe PET Photoinduced Electron Transfer (PET) FreeProbe->PET Quenched Fluorescence OFF (Non-radiative decay) PET->Quenched Quenched->BoundProbe + Transition Metal BlockedPET PET Inhibited (Lone pair coordinated) BoundProbe->BlockedPET Emission Fluorescence ON (Radiative Emission) BlockedPET->Emission

Figure 1: The Photoinduced Electron Transfer (PET) mechanism governing the Off-On fluorescence response upon transition metal chelation.

Experimental Protocols

The following protocols describe the synthesis of a multidentate sensor and the subsequent self-validating chelation assay.

Protocol A: Synthesis of a Multidentate Fluorescent Sensor (DPA-HQ)

Causality Note: Di-2-picolylamine (DPA) is chosen as the nucleophile because its pyridine rings provide excellent selectivity for borderline Lewis acids like Zn²⁺ and Cu²⁺.

Reagents:

  • 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (1.0 eq)

  • Di-2-picolylamine (DPA) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Neutralization & Activation: Suspend 5-(chloromethyl)-2-methylquinolin-8-ol hydrochloride in anhydrous MeCN. Add K₂CO₃ and stir at room temperature for 15 minutes under an inert N₂ atmosphere. Reasoning: The excess base neutralizes the hydrochloride salt, freeing the chloromethyl group for nucleophilic attack, and acts as an acid scavenger for the subsequent reaction.

  • Substitution (S_N2): Add DPA dropwise to the suspension. Heat the reaction mixture to reflux (80°C) for 12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material via TLC (Dichloromethane:Methanol, 9:1). The highly electrophilic nature of the chloromethyl group ensures near-quantitative conversion[4].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the DPA-HQ probe.

Workflow Start 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride SN2 Nucleophilic Substitution (SN2) with Secondary Amine (e.g., DPA) Start->SN2 Purification Chromatographic Purification & Characterization SN2->Purification Probe Multidentate Fluorescent Probe Purification->Probe Titration Fluorometric Titration Assay (Metal Ion Addition) Probe->Titration Analysis Data Analysis (Kd Calculation) Benesi-Hildebrand Plot Titration->Analysis

Figure 2: Experimental workflow from precursor synthesis to fluorometric transition metal assay.

Protocol B: Self-Validating Fluorometric Titration Assay

This protocol establishes the binding affinity ( Kd​ ) and validates the reversibility of the chelation.

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 µM stock solution of the synthesized DPA-HQ probe in a 50 mM HEPES buffer (pH 7.4). Note: Include 1-5% DMSO to prevent aggregation of the apo-probe.

  • Baseline Measurement (F₀): Record the baseline fluorescence emission spectrum (Excitation: ~340 nm; Emission: ~490-520 nm).

  • Titration: Sequentially add 0.1 to 5.0 equivalents of the target transition metal (e.g., ZnCl₂ or FeCl₃ from a 1 mM aqueous stock). Incubate for 2 minutes after each addition and record the emission spectrum.

  • Self-Validation (Reversibility Control): To the fully saturated metal-probe complex, add 10 equivalents of EDTA. Reasoning: EDTA is a superior chelator. If the fluorescence returns to F₀, it proves the signal change was driven by reversible coordination, ruling out irreversible probe oxidation or degradation.

  • Data Analysis: Plot (F−F0​) versus metal concentration. Extract the dissociation constant ( Kd​ ) using a non-linear regression curve fit or a Benesi-Hildebrand plot.

Data Presentation and Interpretation

The photophysical response of 8-HQ derivatives is highly dependent on the electronic configuration of the chelated transition metal[2]. Table 1 summarizes expected outcomes.

Table 1: Photophysical Responses of 8-HQ Derived Probes to Transition Metals

Transition MetalElectronic ConfigurationPrimary Photophysical MechanismTypical Fluorescence Response
Zn²⁺ d10 (Closed shell)PET InhibitionStrong Turn-ON (Enhancement)
Cd²⁺ d10 (Closed shell)PET InhibitionModerate Turn-ON
Fe³⁺ d5 (Paramagnetic)Ligand-to-Metal Charge Transfer (LMCT) / Heavy Atom EffectTurn-OFF (Quenching)[4]
Cu²⁺ d9 (Paramagnetic)LMCT / Paramagnetic QuenchingTurn-OFF (Quenching)

Table 2: Troubleshooting Transition Metal Chelation Assays

ObservationMechanistic CauseCorrective Action
High baseline fluorescence (Apo-probe) Incomplete PET due to amine protonation at low pH.Adjust buffer pH to >7.2 to ensure the receptor amine is fully deprotonated.
No signal change upon metal addition Metal ion hydrolysis or precipitation (especially common with Fe³⁺ at pH > 7).Prepare fresh metal stocks in mildly acidic conditions; use appropriate masking agents if necessary.
Signal does not reverse with EDTA Irreversible oxidation of the fluorophore by reactive oxygen species or high-valent metals.Degas all buffers with N₂/Ar and perform the assay under an inert atmosphere.

Sources

Application Notes and Protocols for Peptide Conjugation using 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Reagent for Advanced Peptide Labeling

In the landscape of drug discovery and chemical biology, the precise modification of peptides is a cornerstone for developing novel therapeutics, diagnostic tools, and research probes. Peptide conjugation enhances or introduces new functionalities, such as improving pharmacokinetic profiles, enabling targeted delivery, or attaching imaging agents. 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride emerges as a versatile reagent for such modifications. Its reactive chloromethyl group allows for covalent attachment to nucleophilic residues on a peptide, while the quinolin-8-ol moiety offers unique properties, including metal chelation and fluorescence, making it a valuable tool for researchers.[1][2] This guide provides a comprehensive overview of the chemical principles and detailed protocols for the successful conjugation of peptides with this promising reagent.

Mechanism of Conjugation: The Chemistry of N-Alkylation

The primary mechanism for the conjugation of 5-(chloromethyl)-2-methylquinolin-8-ol to a peptide is a nucleophilic substitution reaction, specifically an N-alkylation.[3] The electron-rich nucleophilic groups on the peptide attack the electrophilic carbon of the chloromethyl group on the quinoline reagent, leading to the formation of a stable covalent bond and the displacement of the chloride ion.

The most common nucleophilic sites on a peptide for this reaction are the primary amines: the α-amine at the N-terminus and the ε-amine of lysine side chains.[4] The reactivity of these amines is highly dependent on the pH of the reaction medium.[5]

Caption: Mechanism of peptide conjugation via nucleophilic substitution.

Controlling Selectivity: The Role of pH

Achieving selectivity between the N-terminal α-amine and the lysine ε-amine is a critical aspect of peptide conjugation. This can be controlled by carefully adjusting the reaction pH. The pKa of the N-terminal α-amine is typically between 7.6 and 8.0, while the pKa of the lysine ε-amine is around 10.5.[6][7]

  • At a near-neutral pH (around 7.0-7.5): The N-terminal α-amine is more deprotonated and thus more nucleophilic than the lysine ε-amine, which is predominantly in its protonated, unreactive ammonium form. This condition favors selective conjugation at the N-terminus.[8]

  • At a more basic pH (around 8.5-9.5): A significant portion of the lysine ε-amines become deprotonated and highly nucleophilic, leading to conjugation at both the N-terminus and lysine residues.

Therefore, by controlling the pH, a degree of site-selectivity can be achieved. For absolute site-specificity, the use of protecting groups on specific amine functionalities during peptide synthesis may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

This protocol is adapted from established methods for the chloromethylation of quinoline derivatives.[9]

Materials and Reagents:

  • 2-Methyl-8-hydroxyquinoline

  • Concentrated hydrochloric acid (HCl)

  • Formaldehyde solution (37%)

  • Ice-water bath

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol and water for recrystallization

Procedure:

  • In a flask suitable for gas dispersion, dissolve 2-methyl-8-hydroxyquinoline in concentrated hydrochloric acid.

  • Add formaldehyde solution to the mixture.

  • Cool the reaction mixture in an ice-water bath with continuous stirring.

  • Bubble hydrogen chloride gas through the solution for approximately 3 hours, maintaining the temperature between 0-5°C.

  • After the reaction is complete, pour the mixture over crushed ice.

  • Carefully neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from an ethanol-water mixture to yield pure 5-(chloromethyl)-2-methylquinolin-8-ol as a pale yellow solid.[9]

Protocol 2: Solution-Phase Peptide Conjugation

This protocol provides a general framework for the conjugation of a peptide with 5-(chloromethyl)-2-methylquinolin-8-ol hydrochloride in solution. Optimization of the molar ratio of reactants, reaction time, and temperature may be necessary for specific peptides.

Materials and Reagents:

  • Peptide of interest

  • 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

  • Reaction Buffer: e.g., Sodium phosphate buffer or sodium bicarbonate buffer (pH adjusted to the desired value for selectivity)

  • Organic co-solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass spectrometer (e.g., ESI-MS) for characterization

  • NMR spectrometer for structural analysis

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Dissolve Peptide in Buffer Mix Mix Peptide and Reagent Peptide->Mix Reagent Dissolve Reagent in Co-solvent Reagent->Mix Incubate Incubate (Controlled Temp & Time) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify RP-HPLC Purification Quench->Purify Characterize Mass Spectrometry & NMR Analysis Purify->Characterize

Caption: General workflow for peptide conjugation and analysis.

Procedure:

  • Peptide Preparation: Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL. The choice of buffer and pH is critical for controlling selectivity. For N-terminal selectivity, a buffer pH of 7.0-7.5 is recommended. For labeling of lysine residues, a pH of 8.5-9.0 can be used.

  • Reagent Preparation: Dissolve 5-(chloromethyl)-2-methylquinolin-8-ol hydrochloride in a minimal amount of a water-miscible organic co-solvent like DMF or DMSO. This stock solution should be prepared fresh.

  • Conjugation Reaction: Add the reagent solution to the peptide solution with gentle vortexing. A molar excess of the reagent (e.g., 5-10 equivalents) is typically used to drive the reaction to completion. The final concentration of the organic co-solvent should be kept as low as possible (ideally <10%) to avoid peptide precipitation.

  • Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 2-24 hours. The reaction progress can be monitored by analytical RP-HPLC and mass spectrometry.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer, to consume any excess reagent.

  • Purification: Purify the peptide conjugate from unreacted peptide, excess reagent, and by-products using preparative RP-HPLC.[10][11] A C18 column is commonly used, with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[12][13]

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide conjugate as a powder.

Characterization of the Peptide Conjugate

Thorough characterization is essential to confirm the successful conjugation, determine the site of modification, and assess the purity of the final product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used for both monitoring the reaction progress and for the final purification. The conjugated peptide will typically have a longer retention time than the unconjugated peptide due to the increased hydrophobicity of the quinoline moiety. Analytical HPLC of the final product should show a single major peak, indicating high purity.[10][11][13]

ParameterTypical Value/Condition
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 220 nm and 280 nm
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the covalent attachment of the quinoline moiety.[14][15][16] The mass of the conjugated peptide will be increased by the mass of the 5-(methylene)-2-methylquinolin-8-ol group (C₁₁H₁₀NO, MW ≈ 172.2 g/mol ). High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to determine the site of conjugation.[17][18] Fragmentation of the peptide backbone will produce a series of b- and y-ions. The mass shift corresponding to the quinoline modification will be observed on the fragment ions containing the modified amino acid, thus pinpointing the location of the conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy provides detailed structural information about the conjugated peptide.[19][20][21][22]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Helps to identify the spin systems of the amino acid residues.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which can confirm the attachment of the quinoline group to a specific residue and assess any conformational changes in the peptide upon conjugation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Can be used to resolve overlapping proton signals and confirm the chemical environment of the atoms in the conjugate.

The appearance of new aromatic signals corresponding to the quinoline ring and shifts in the signals of the amino acid at the conjugation site are indicative of a successful reaction.[23]

Troubleshooting and Scientific Insights

Problem Potential Cause Solution & Explanation
Low or no conjugation 1. Inactive reagent. 2. Suboptimal pH. 3. Peptide aggregation.1. The chloromethyl group can be hydrolyzed. Prepare the reagent solution fresh. 2. Ensure the pH of the reaction buffer is appropriate to deprotonate the target amine.[5] 3. Increase the amount of organic co-solvent or add denaturants like guanidinium chloride.
Low Selectivity (Multiple Conjugations) 1. pH is too high. 2. Molar excess of reagent is too high.1. Lower the pH to favor N-terminal modification over lysine.[8] 2. Reduce the molar ratio of the quinoline reagent to the peptide.
Side Reactions 1. Reaction with other nucleophilic residues. 2. Alkylation of the peptide backbone.1. Cysteine: The thiol group of cysteine is a potent nucleophile and can react with the chloromethyl group.[7][24][25] This can be avoided by using a cysteine-free peptide or by protecting the thiol group. Histidine: The imidazole ring of histidine can also be alkylated, although it is generally less reactive than primary amines and thiols.[26][27] Tyrosine: The phenolic hydroxyl group of tyrosine is generally unreactive under these conditions. 2. N-alkylation of the peptide backbone is a potential side reaction but is generally less favorable.[3]
Difficulty in Purification 1. Poor resolution in RP-HPLC. 2. Low recovery of the conjugate.1. Optimize the HPLC gradient, try a different column (e.g., C4 for very hydrophobic peptides), or use a different ion-pairing agent.[12][28] 2. The hydrophobic quinoline moiety can cause the conjugate to adsorb irreversibly to the column. Increasing the organic solvent concentration or adding a small percentage of isopropanol to the mobile phase can help.[12]

Conclusion

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is a valuable reagent for the functionalization of peptides. By understanding the underlying chemistry of N-alkylation and carefully controlling reaction conditions, particularly pH, researchers can achieve efficient and selective conjugation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this reagent in peptide-based drug discovery and chemical biology research. The unique properties of the quinoline-8-ol moiety open up exciting possibilities for the development of novel peptide conjugates with enhanced functionalities.

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Available at: [Link]

  • Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. PubMed. Available at: [Link]

  • Peptide Side Reactions. Peptide Chemistry. Available at: [Link]

  • DERIVATIVES OF 8-QUINOLINOL. DTIC. Available at: [Link]

  • Side reactions in the SPPS of Cys-containing peptides. Semantic Scholar. Available at: [Link]

  • Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. PubMed Central. Available at: [Link]

  • Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification. ChemRxiv. Available at: [Link]

  • peptide nmr. Available at: [Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. ResearchGate. Available at: [Link]

  • Interpreting Electrospray Mass Spectra. IonSource. Available at: [Link]

  • Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. ACS Publications. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

  • Chemical Modifications of Peptide Sequences via S-Alkylation Reaction. ACS Publications. Available at: [Link]

  • Reactivity of Amino Acids in Nitrosation Reactions and Its Relation to the Alkylating Potential of Their Products. ResearchGate. Available at: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]

  • Applications of ESI-MS for peptides. Available at: [Link]

  • Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. ResearchGate. Available at: [Link]

  • Mass Spectrum. Genosphere Biotechnologies. Available at: [Link]

  • HPLC of Peptides and Proteins. Available at: [Link]

  • Selectivity and stability of N-terminal targeting protein modification chemistries. PubMed Central. Available at: [Link]

  • Preparative RP-HPLC Method For Purifying Peptides. Google Patents.
  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Available at: [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. Available at: [Link]

  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry. Available at: [Link]

  • Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. ACS Publications. Available at: [Link]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. PubMed Central. Available at: [Link]

  • Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. ACS Publications. Available at: [Link]

  • N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. PubMed. Available at: [Link]

  • Amino Acid Nitrosation Products as Alkylating Agents. ResearchGate. Available at: [Link]

  • 2-Methyl-5-chloromethyl-8-hydroxyquinoline. MDPI. Available at: [Link]

  • N-alkylation of Proline Residues by Chloromethyl Groups on the Resin in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • pH-dependent expression of periplasmic proteins and amino acid catabolism in Escherichia coli. PubMed. Available at: [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

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Application Note: In Vivo Dosing Formulation Strategies for 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (CAS: 103862-65-3) is a highly reactive alkylating agent and a critical precursor in the development of selective survivin inhibitors (e.g., MX-106, UC-112) and metal-chelating anti-neurodegenerative agents[1],[2].

As a Senior Application Scientist, I frequently observe that dosing reactive alkyl halides in vivo presents a dual challenge: overcoming the lipophilicity of the quinoline core at physiological pH while protecting the highly electrophilic chloromethyl (-CH₂Cl) group from premature aqueous solvolysis. Standard aqueous buffers inevitably lead to precipitation of the free base and rapid hydrolysis of the active moiety. This protocol outlines a field-proven, point-of-use formulation strategy utilizing a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle[3],[4]. The methodology is designed as a self-validating system to ensure chemical integrity and optimal pharmacokinetic delivery.

Physicochemical Profiling

Understanding the molecular behavior of the compound is the first step in designing a rational formulation. The hydrochloride salt provides initial solubility, but physiological environments drastically alter its state.

Table 1: Physicochemical Profile & Mechanistic Implications

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 244.11 g/mol [5]Small molecule; readily crosses lipid membranes if uncharged.
Core Structure Quinolin-8-olLipophilic free base forms at pH 7.4; requires co-solvents/surfactants to prevent in vivo precipitation.
Reactive Moiety 5-Chloromethyl (-CH₂Cl)Highly susceptible to nucleophilic attack (Sₙ1/Sₙ2). Prolonged exposure to aqueous media leads to inactive -CH₂OH byproducts.
Target Mechanism Covalent AlkylationFormulation must be prepared immediately prior to dosing to preserve the active electrophile.

Formulation Strategy: The Causality of Vehicle Selection

We utilize a standardized multi-component vehicle. Rather than blindly mixing solvents, it is critical to understand the causality behind each component's inclusion to ensure scientific integrity and reproducibility[4],[6].

Table 2: Vehicle Component Causality

ComponentVol %FunctionMechanistic Causality
DMSO 10%Primary SolventDisrupts the crystal lattice of the solid compound. High solvency power prevents immediate crash-out of the lipophilic quinoline core.
PEG300 40%Polymeric Co-solventLowers the dielectric constant of the final aqueous mixture, thermodynamically stabilizing the hydrophobic free base.
Tween-80 5%Non-ionic SurfactantForms protective micelles around the compound, preventing aggregation and precipitation upon the final addition of saline.
Saline 45%Aqueous DiluentAdjusts osmolality to physiological levels for safe Intravenous (IV), Intraperitoneal (IP), or Oral (PO) administration.

Step-by-Step Protocol: Point-of-Use Formulation

Critical Directive: Because the chloromethyl group will slowly react with water and PEG, this formulation must be prepared at the point of use. Do not store the final aqueous mixture.

Objective: Prepare 1 mL of a 2.5 mg/mL dosing solution (sufficient for dosing ten 20g mice at 12.5 mg/kg with a 100 µL injection volume).

  • Step 1: Primary Solvation (Stock Preparation) Weigh 25.0 mg of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride. Dissolve completely in 1.0 mL of anhydrous DMSO to yield a 25 mg/mL stock solution. Causality: Anhydrous DMSO protects the -CH₂Cl group during storage. This stock can be aliquoted and frozen at -80°C.

  • Step 2: Co-solvent Addition To a sterile microcentrifuge tube, add 400 µL of PEG300 . Transfer 100 µL of the 25 mg/mL DMSO stock into the PEG300. Vortex for 10 seconds. Causality: Mixing the organic phases first prevents localized precipitation.

  • Step 3: Micellar Encapsulation Add 50 µL of Tween-80 to the mixture. Vortex vigorously for 15 seconds until the solution is completely homogenous and viscous.

  • Step 4: Aqueous Dilution (Time-Zero) Perform this step immediately before walking into the vivarium. Add 450 µL of sterile 0.9% Saline . Vortex for 10 seconds.

  • Step 5: Self-Validation Check Hold the tube to the light. The solution must be clear and slightly yellow. If the solution is cloudy or contains particulate matter, the free base has precipitated. Discard and restart. If clear, proceed to dose immediately.

Table 3: Formulation Stability & Self-Validation Matrix

Time Post-Saline AdditionVisual StateChemical Integrity (-CH₂Cl)Required Action
0 - 15 mins Clear, yellow-tinted>95% IntactOptimal window for administration.
15 - 60 mins Clear to slightly hazy80 - 95% IntactProceed with caution; alkylating efficacy dropping.
> 60 mins Cloudy / Precipitate<80% IntactDiscard. Solvolysis and precipitation have occurred.

Pharmacokinetic & Mechanistic Workflow

The diagram below illustrates the competing pathways the formulated compound undergoes upon administration. The goal of the point-of-use formulation is to maximize the green/red pathway (target engagement) while minimizing the grey pathway (premature solvolysis).

G A Point-of-Use Formulation (DMSO/PEG300/Tween-80/Saline) B Systemic Circulation (In Vivo Distribution) A->B IV / IP / PO Administration E Premature Solvolysis (Hydrolysis to -CH2OH) A->E Formulation Delay (>30 mins) C Target Cell Internalization (Driven by Lipophilic Core) B->C Tissue Penetration B->E Aqueous Degradation (Time-Dependent) D Covalent Target Engagement (Alkylation via -CH2Cl) C->D Nucleophilic Attack by Target Protein

Fig 1: In vivo pharmacokinetic fate and target engagement workflow for the formulated compound.

Sources

Troubleshooting & Optimization

How to improve the solubility of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride in DMSO and methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride. This document provides in-depth troubleshooting protocols and scientific explanations for researchers encountering solubility challenges with this compound, specifically in Dimethyl Sulfoxide (DMSO) and Methanol. As a hydrochloride salt of a substituted quinoline, this molecule's physicochemical properties can present unique hurdles.[1][2] The presence of the charged ammonium group and chloride counter-ion imparts high polarity, which, while beneficial for solubility in some polar solvents, can be complicated by the molecule's rigid, planar quinoline core.[3] This guide is structured to provide a logical, stepwise approach to systematically overcome these challenges.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section addresses the most common issue: failure to achieve the desired concentration in DMSO or Methanol. The protocols are arranged from simplest and least invasive to more advanced, ensuring the integrity of your compound is prioritized.

Q1: My 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is not dissolving at my target concentration. What are the initial steps I should take?

Answer: When initial dissolution fails, the cause is often insufficient kinetic energy or surface area interaction. Before moving to more complex methods, always start with fundamental physical techniques. These methods aim to overcome the activation energy barrier of dissolution without chemically altering your system.

Workflow for Initial Dissolution Attempts

G start Start: Compound + Solvent (DMSO or Methanol) vortex 1. Vigorous Vortexing (1-2 minutes) start->vortex inspect1 Is solution clear? vortex->inspect1 warm 2. Gentle Warming (35-40°C for 5-15 min) inspect1->warm No success Success: Solution Prepared inspect1->success Yes inspect2 Is solution clear? warm->inspect2 sonicate 3. Sonication (10-30 minutes) inspect2->sonicate No inspect2->success Yes inspect3 Is solution clear? sonicate->inspect3 inspect3->success Yes failure Proceed to Advanced Methods (See Q2) inspect3->failure No

Caption: Initial troubleshooting workflow for dissolving the compound.

Detailed Protocol 1: Physical Dissolution Enhancement

  • Vigorous Mechanical Agitation:

    • Action: After adding the solvent to your accurately weighed compound, cap the vial securely and vortex the mixture at maximum speed for 1-2 minutes.

    • Rationale: This maximizes the surface area of the solid that is in contact with the solvent, promoting faster dissolution.[3]

  • Gentle Warming:

    • Action: If vortexing is insufficient, place the vial in a water bath or heating block set to a temperature of 35-40°C for 5-15 minutes. Intermittently vortex the sample.

    • Rationale: For most solid compounds, increasing the temperature provides the necessary energy to break down the crystal lattice, thereby increasing solubility.[4][5] This temperature range is generally safe for most organic molecules and avoids thermal degradation. DMSO itself is thermally stable well above this range, up to 150°C.[6]

  • Sonication:

    • Action: Place the vial in a bath sonicator for 10-30 minutes. The water in the bath should be at room temperature.

    • Rationale: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[7] This process generates localized high-pressure and high-temperature points, which act as a powerful mechanical force to break apart particle agglomerates and enhance solvent penetration into the solid matrix.[8][9][10]

Q2: I have tried warming and sonication, but my compound still precipitates or won't fully dissolve. What is the next logical step?

Answer: If physical methods fail, the next step is to modify the solvent system itself by using a co-solvent. A co-solvent is a secondary solvent added in a small to moderate amount to the primary solvent to alter its polarity and solvation characteristics.[11] This can often overcome solubility limitations where a single solvent fails.

Concept of Co-Solvency

Caption: How a co-solvent can improve solubility by disrupting solvent self-interaction.

Detailed Protocol 2: Co-Solvent System Evaluation

This protocol uses a systematic approach to test the efficacy of co-solvents.

  • Select a Co-Solvent:

    • If Primary Solvent is Methanol: Consider adding DMSO or N,N-Dimethylformamide (DMF) as a co-solvent.

    • If Primary Solvent is DMSO: Consider adding Methanol, Ethanol, or Propylene Glycol (PG).[12]

  • Prepare Test Solutions:

    • Create a series of pre-mixed solvent systems. For example, if your primary solvent is Methanol, prepare vials with:

      • 95% Methanol / 5% DMSO (v/v)

      • 90% Methanol / 10% DMSO (v/v)

      • 80% Methanol / 20% DMSO (v/v)

    • Prepare a control vial with 100% Methanol.

  • Test Solubility:

    • Add the same amount of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride to each of the prepared solvent systems to achieve your target concentration.

    • Use the physical methods from Protocol 1 (vortex, gentle warm, sonicate) on all vials.

    • Visually inspect for the solvent system that yields a clear, particle-free solution.

Rationale: Co-solvents work by reducing the overall polarity of the solvent system in a way that can be more favorable for dissolving a specific solute. They can disrupt the strong hydrogen-bonding networks of protic solvents like methanol or alter the dipolar interactions in DMSO, creating a more accommodating microenvironment for the quinoline derivative.[13]

Frequently Asked Questions (FAQs)

Q3: Why is 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride often challenging to dissolve?

Answer: The difficulty arises from its hybrid structure. It is a hydrochloride salt, meaning it is ionic and prefers polar environments.[14] However, the core structure is a relatively large, rigid, and somewhat lipophilic quinoline ring system. Achieving high solubility requires the solvent to effectively solvate both the ionic hydrochloride portion and the aromatic organic backbone. A perfect balance is not always achieved in a single solvent, leading to solubility limits.

Q4: I need to use this compound in a less polar solvent like Dichloromethane (DCM) for a reaction, but it won't dissolve at all. What should I do?

Answer: For use in non-polar or weakly polar organic solvents, direct dissolution of the hydrochloride salt is often impossible. The most effective and standard chemical procedure is to convert the salt to its corresponding free amine (free base) form.[3]

  • Principle: This involves neutralizing the hydrochloride with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution) during an aqueous workup. The resulting free base is significantly less polar and will be soluble in solvents like DCM, chloroform, or ethyl acetate.

  • Caution: The free amine may be less stable over long-term storage than the hydrochloride salt. It is often recommended to prepare the free base immediately before its intended use.[3]

Q5: Are there any risks of compound degradation when applying heat?

Answer: Yes, while gentle warming (35-40°C) is generally safe, prolonged exposure to higher temperatures can pose a risk of degradation for any complex organic molecule.[5] You should always be cautious and apply the minimum heat necessary to achieve dissolution. If you are preparing a stock solution for long-term storage, it is best to achieve dissolution with minimal heat and then store it at -20°C or -80°C.

Q6: How does the pH of a solution affect the solubility of this compound?

Answer: As a derivative of the weak base quinoline, its solubility is highly pH-dependent in aqueous solutions.[1][15] At lower pH (acidic conditions), the quinoline nitrogen is protonated, forming a cation that is more soluble in water. As the pH increases (becomes more basic), the molecule is deprotonated to the less polar free base, which typically causes its aqueous solubility to decrease significantly. While this principle is most relevant to aqueous systems, the underlying chemistry explains why the hydrochloride salt form exists and why converting it to the free base alters its solubility profile in organic solvents.[16]

Summary of Techniques

The table below provides a comparative overview of the primary methods discussed in this guide.

TechniquePrinciple of ActionAdvantagesConsiderations & Potential Downsides
Vortexing/Stirring Increases kinetic energy and surface area contact between solute and solvent.Simple, non-invasive, no risk of degradation.Often insufficient for compounds with poor intrinsic solubility.
Gentle Warming Increases solvent energy to overcome the solute's crystal lattice energy.[4]Highly effective for many compounds, simple to perform.Risk of thermal degradation if temperature is too high or applied for too long.
Sonication Acoustic cavitation breaks apart particle aggregates, increasing effective surface area.[8][9]Very effective for stubborn aggregates; generally low risk of chemical degradation.Requires specific equipment (sonicator bath). May not increase equilibrium solubility.
Co-Solvency Modifies the overall polarity and solvation properties of the solvent system.[11][12]Can significantly increase solubility where single solvents fail.Requires optimization; the co-solvent must be compatible with downstream applications.
Conversion to Free Base Removes the ionic hydrochloride, drastically reducing polarity.[3]Essential for achieving solubility in non-polar organic solvents (e.g., DCM, Hexane).Requires a chemical modification step; the free base may have different stability.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available from: [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... Available from: [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Available from: [Link]

  • National Center for Biotechnology Information. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Available from: [Link]

  • Patsnap. (2026, March 11). How to Improve Drug Solubility with Sonication. Available from: [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Available from: [Link]

  • Neuroquantology. (n.d.). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • National Center for Biotechnology Information. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. Available from: [Link]

  • Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Available from: [Link]

  • Google Patents. (n.d.). Quinoline derivatives, process for their preparation and their use as medicaments - EP 0412848 A2.
  • figshare. (2016, May 5). Practical and Simple Synthesis of Substituted Quinolines by an HCl−DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • ResearchGate. (2026, February 9). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Available from: [Link]

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  • Chemical Synthesis Database. (2025, May 20). 5-chloro-2-methyl-8-quinolinol. Available from: [Link]

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Technical Support Center: Preventing Thermal Degradation of 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride , a highly reactive bifunctional intermediate used in the synthesis of chelating agents, fluorescent sensors, and pharmaceuticals.

Because of its specific chemical architecture, this compound is notoriously sensitive to thermal and hydrolytic stress. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during storage and handling.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must first understand the intrinsic causality of the molecule's instability. 5-(Chloromethyl)-2-methylquinolin-8-ol possesses a dual nature:

  • Electrophilic Core: The 5-chloromethyl group is a highly activated, benzylic-type halide, making it a prime target for nucleophilic substitution.

  • Nucleophilic Core: The 8-hydroxyl group (a phenol derivative) acts as a potent nucleophile.

When stored as a hydrochloride salt , the quinoline nitrogen is protonated. This electron-withdrawing effect reduces the nucleophilicity of the 8-hydroxyl group, providing a kinetic barrier against self-reaction. However, thermal stress provides the activation energy necessary to overcome this barrier. At elevated temperatures, the hydroxyl group of one molecule attacks the chloromethyl group of another, leading to a Friedel-Crafts-like self-condensation (polymerization) that releases HCl gas and forms an insoluble polymeric mass (1)[1]. Furthermore, exposure to ambient moisture causes rapid hydrolysis of the chloromethyl group into a hydroxymethyl group (2)[2].

Degradation A 5-(Chloromethyl)-2-methylquinolin-8-ol HCl B Thermal Stress (>25°C) A->B Improper Storage C Moisture Exposure A->C Poor Seal / Humidity D Intermolecular Self-Condensation (Polymerization) B->D Activation Energy Met E Hydrolysis (Hydroxymethyl Formation) C->E Nucleophilic Attack by H2O F Insoluble Polymeric Mass (Loss of Reactivity) D->F HCl Release & Cross-linking E->F Subsequent Condensation

Fig 1: Mechanistic pathways of thermal and hydrolytic degradation of the chloromethyl quinolinol derivative.

Troubleshooting & FAQs

Q: My compound has turned from a pale yellow powder to a dark brown, insoluble mass. What happened? A: This is a classic indicator of thermal degradation and photodegradation (3)[3]. The ambient heat provided enough energy for the 8-hydroxyl group to attack the 5-chloromethyl group of adjacent molecules. The resulting cross-linked polymer is entirely insoluble in standard organic solvents and cannot be salvaged.

Q: The salt is highly hygroscopic. Can I dry it in a standard laboratory oven to remove moisture? A: Absolutely not. Applying thermal stress (e.g., >40°C) to remove moisture will aggressively accelerate the self-condensation polymerization described above[1]. If the compound has absorbed moisture, it must be dried via vacuum desiccation at room temperature over a strong desiccant (e.g., P₂O₅) or lyophilized.

Q: I am observing inconsistent yields in my downstream substitution reactions. Could storage be the issue? A: Yes. Even partial hydrolysis of the chloromethyl group to a hydroxymethyl (-CH₂OH) group due to ambient humidity will drastically reduce the electrophilicity of the 5-position. This leads to failed downstream nucleophilic substitutions and a loss of assay potency[2][3].

Quantitative Degradation Data

The table below summarizes the impact of various storage conditions on the stability of the compound, derived from chemical kinetic behaviors of chloromethylated quinolines.

Storage ConditionPrimary Degradation PathwayEstimated Shelf-LifeVisual / Chemical Indicator
+25°C, Ambient Air Hydrolysis & Polymerization< 1 WeekPowder turns yellow-brown; insoluble in DMSO.
+4°C, Desiccated Slow Self-Condensation1 - 3 MonthsSlight baseline smearing in ¹H NMR.
-20°C, Argon/N₂ None (Kinetically frozen)12 - 24 MonthsRetains pale yellow color; sharp NMR singlets.
Aqueous Solution (pH > 7) Rapid Base Hydrolysis< 1 HourImmediate precipitation of polymeric free base.

Experimental Protocols for Storage & Validation

To ensure trustworthiness in your synthetic pipeline, you must treat storage and validation as a self-validating system. Do not assume a stored batch is intact without verifying it.

Protocol A: Aliquoting and Anhydrous Storage

Objective: Prevent repeated freeze-thaw cycles and moisture introduction.

  • Equilibration: Upon receiving the compound on dry ice, allow the sealed container to equilibrate to room temperature in a desiccator for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Inert Atmosphere Handling: Transfer the vial to a glove box purged with Argon or dry N₂.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (protects from photodegradation)[3].

  • Sealing: Seal each vial with a PTFE-lined cap and wrap with Parafilm.

  • Storage: Store all aliquots at -20°C or -80°C.

Protocol B: Pre-Use Quality Control (NMR Validation)

Objective: Confirm the integrity of the reactive -CH₂Cl group before committing to a complex synthesis.

  • Sample Prep: Dissolve 2-3 mg of the compound in 0.5 mL of anhydrous DMSO-d₆ or CDCl₃.

  • Analysis: Run a standard ¹H NMR spectrum.

  • Validation Criteria:

    • Look for the intact chloromethyl protons (-CH₂Cl). These should appear as a sharp, distinct singlet at approximately 4.90 – 5.31 ppm (4)[2][4].

    • Failure Mode: If the singlet is absent, shifted, or if there is a broad, unresolved "hump" in the baseline (indicating polymeric methylene bridges), the batch has thermally degraded and must be discarded.

Workflow S1 1. Receipt & Equilibration S2 2. Argon/N2 Flushing S1->S2 S3 3. Aliquoting (Dry Box) S2->S3 S4 4. Storage (-20°C, Dark) S3->S4 S5 5. Pre-Use QC (1H NMR) S4->S5 Thaw to RT before opening Fail Discard Batch S5->Fail Baseline Smear / No CH2Cl peak Pass Proceed to Synthesis S5->Pass Sharp CH2Cl singlet (~4.9 - 5.3 ppm)

Fig 2: Optimized workflow for the receipt, storage, and pre-use validation of the compound.

References

  • Benchchem Technical Support. Stability of Quinoline Compounds in Aqueous Solutions. Benchchem. 3

  • Zhao, K.-Q., et al. 2-Methyl-5-chloromethyl-8-hydroxyquinoline. MDPI Molecules, 2001. 4

  • El Faydy, M., et al. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 2016.2

  • Arabian Journal of Chemistry. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 2013. 1

Sources

Technical Support Center: Troubleshooting 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is a highly versatile, yet notoriously sensitive, electrophilic building block used in the synthesis of chelators, sensors, and pharmaceutical intermediates[1]. Because this substrate features a highly activated benzylic-like chloride, an acidic phenolic proton, and is supplied as a hydrochloride salt, nucleophilic substitutions (SN2) often suffer from low yields due to competing side reactions[2].

This guide synthesizes field-proven protocols to help you diagnose, troubleshoot, and optimize your workflows with high scientific integrity.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, use the following logical framework to match your analytical observations (TLC/LC-MS) with the underlying chemical causality.

DiagnosticLogic Start Low Yield in Substitution (LC-MS / TLC Analysis) Unreacted Observation 1: Unreacted Starting Material Start->Unreacted Polymer Observation 2: Insoluble Precipitate / Dimer Start->Polymer Hydrolysis Observation 3: [M - Cl + OH] Peak Start->Hydrolysis Base Root Cause: Insufficient Base for HCl Salt Unreacted->Base Phenoxide Root Cause: 8-OH Deprotonation (Nucleophile) Polymer->Phenoxide Solvent Root Cause: Moisture or Protic Solvolysis Hydrolysis->Solvent FixBase Action: Use ≥3.0 eq Et3N or DIPEA Base->FixBase FixDilute Action: High Dilution (0.05 M) & T < 60°C Phenoxide->FixDilute FixDry Action: Strictly Anhydrous Aprotic Solvents Solvent->FixDry

Diagnostic workflow for 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride substitutions.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction is stalling with >50% unreacted starting material, even though I added 1.2 equivalents of my nucleophile and 1.5 equivalents of triethylamine (Et3N). What is wrong? Mechanistic Causality: The starting material is supplied as a hydrochloride salt [2]. The first equivalent of your base is entirely consumed neutralizing the HCl to liberate the free base of the quinoline. Furthermore, the substitution reaction itself generates a second equivalent of HCl as a byproduct. Actionable Solution: You must use a minimum of 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., Et3N or DIPEA) relative to the quinoline starting material[1]. If your nucleophile is a valuable amine supplied as a salt, you must add an additional equivalent of base to liberate it.

Q2: I am observing a massive amount of insoluble material and LC-MS shows higher molecular weight species. How do I stop this? Mechanistic Causality: The 8-hydroxyl group on the quinoline ring is acidic (pKa ~9.5). In the presence of strong bases or heat, it deprotonates to form a highly nucleophilic quinolinolate anion. Because the 5-chloromethyl group is an excellent electrophile, the phenoxide of one molecule will attack the chloromethyl group of another, leading to rapid intermolecular etherification (dimerization and step-growth polymerization)[1]. Actionable Solution:

  • Control Concentration: Run the reaction under high dilution (e.g., 0.05 M to 0.1 M) to favor the desired bimolecular reaction with your added nucleophile over intermolecular polymerization.

  • Base Selection: Avoid strong bases like NaH or NaOH. Use milder organic bases (Et3N, DIPEA) or insoluble inorganic bases (K2CO3) in aprotic solvents[2].

  • Temperature: Do not exceed 60°C; many amine substitutions on this scaffold proceed cleanly at room temperature[1].

Q3: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to[M - Cl + OH]. Why is my chloromethyl group disappearing? Mechanistic Causality: The 5-chloromethyl group is highly activated by the electron-rich quinoline ring, making it extremely susceptible to solvolysis. The[M - Cl + OH] peak is the 5-hydroxymethyl derivative, formed via hydrolysis by trace water[3]. Actionable Solution: Ensure strictly anhydrous conditions. Dry your solvents (use anhydrous DCM, THF, or DMSO) over molecular sieves. Ensure your nucleophile is dry. Never use alcohols (methanol, ethanol) as solvents for these reactions, as they will readily form 5-alkoxymethyl ethers[3].

Q4: During silica gel chromatography, my product yield drops significantly and the bands streak. How should I purify the product? Mechanistic Causality: 8-Hydroxyquinoline derivatives are amphoteric and excellent metal chelators[4]. They can bind strongly to trace metals in standard silica gel or protonate on the acidic silica surface, leading to severe streaking and irreversible retention. Actionable Solution: Pre-treat your silica gel by flushing the column with 1-2% Et3N in your starting eluent to neutralize the acidic sites. Alternatively, use neutral alumina or reverse-phase chromatography (C18) for purification[1].

Part 3: Quantitative Data & Reaction Parameters

To illustrate the causality of these parameters, the following table summarizes the expected outcomes based on standard optimization matrices for 8-hydroxyquinoline alkylations[1][2].

ParameterConditionExpected YieldPrimary Byproduct / Issue
Base Equivalents 1.0 eq Et3N< 10%Unreacted SM (HCl salt remains)
Base Equivalents 3.0 eq Et3N> 85%None (Optimal conversion)
Solvent Choice Ethanol~ 20%5-ethoxymethyl ether (Solvolysis)
Solvent Choice Dry DCM or DMSO> 85%None (Clean SN2 substitution)
Concentration 1.0 M (High)~ 40%Insoluble dimers/polymers
Concentration 0.05 M (Dilute)> 85%None (Favors desired nucleophile)
Part 4: Step-by-Step Methodology (Standard Amination Protocol)

This self-validating protocol is optimized for the substitution of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride with secondary amines (e.g., piperazine derivatives) to ensure high yields and suppress polymerization[1][2].

Materials:

  • 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (1.0 mmol)

  • Secondary Amine Nucleophile (1.1 mmol)

  • Triethylamine (Et3N) (3.0 mmol)

  • Anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) (20 mL)

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (1.0 mmol) to the flask, followed by 10 mL of anhydrous DCM. The suspension will remain cloudy due to the insolubility of the salt.

  • Neutralization (Self-Validating Step): Dropwise, add Et3N (3.0 mmol) to the stirring suspension at room temperature. Validation Check: The mixture must transition from a cloudy suspension to a clear, slightly yellow solution as the free base is generated. Stir for 15 minutes[1].

  • Nucleophile Addition: Dissolve the secondary amine (1.1 mmol) in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15-30 minutes. This slow addition prevents localized concentration spikes that could lead to dimerization[1].

  • Reaction Monitoring: Stir at room temperature (if using DCM) or heat to 60°C (if using DMSO for sterically hindered nucleophiles)[2]. Monitor via TLC (eluent: EtOAc/Hexane with 1% Et3N). The reaction is typically complete within 2 to 12 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[2].

  • Purification: Purify via flash column chromatography using Et3N-deactivated silica gel to prevent product sequestration[1].

References
  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives Journal of Materials and Environmental Science 3

  • Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe3+ Molecules / PMC 1

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives Journal of Materials and Environmental Science 2

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Molecules / PMC 4

Sources

Optimizing buffer pH for 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This hub is designed for researchers and drug development professionals optimizing covalent binding and metal-chelation assays using 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride .

Due to its dual-functional nature—acting both as a potent bidentate metal chelator (via the quinolin-8-ol core) and a reactive electrophile (via the 5-chloromethyl group)—this compound requires precise environmental control. The most critical variable in your assay design is buffer pH , which dictates both the stability of the probe and the reactivity of your target protein.

Part 1: Mechanistic Pathway & Probe Stability

Understanding the chemical causality of your probe is the first step in troubleshooting. The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution (Sₙ2). In an assay, you are setting up a kinetic competition between your target protein's nucleophiles (e.g., cysteine thiolates), the buffer molecules, and the aqueous solvent itself.

MechanisticPathway Probe 5-(Chloromethyl)-2-methylquinolin-8-ol (Active Electrophile) Target Target Protein (Cys/Lys Nucleophiles) Probe->Target pH 6.5-7.5 Optimal Water High pH / Hydrolysis (OH⁻ attack) Probe->Water pH > 8.0 AmineBuffer Amine Buffers (e.g., Tris, Glycine) Probe->AmineBuffer Nucleophilic Attack Adduct Covalent Protein Adduct (Successful Binding) Target->Adduct Hydrolyzed 5-(Hydroxymethyl) Derivative (Inactive/Degraded) Water->Hydrolyzed BufferAdduct Buffer-Probe Adduct (Probe Depletion) AmineBuffer->BufferAdduct

Mechanistic pathway showing competing reactions of the chloromethyl group based on buffer pH.

Part 2: Troubleshooting FAQs

Q1: My binding assay shows high variability and low signal. Could my buffer choice be neutralizing the probe? A1: Yes. If you are using Tris, HEPES, or Glycine buffers, you are inadvertently quenching your own assay. The primary and secondary amine groups in these buffers act as competing nucleophiles. They will react with the chloromethyl group via an Sₙ2 mechanism, forming a stable adduct and depleting the active probe before it can bind your target. You must switch to a non-nucleophilic buffer like Sodium Phosphate or MES.

Q2: I prepared my working solution in water, and the pH dropped significantly. Why did this happen? A2: The compound is supplied as a hydrochloride (HCl) salt. Dissolving it releases equimolar amounts of HCl, drastically lowering the pH of unbuffered or weakly buffered solutions. This acidic shift protonates target nucleophiles (e.g., converting reactive cysteine thiolates back to unreactive thiols), halting the binding assay. Always dissolve the primary stock in anhydrous DMSO and dilute into a buffer with sufficient capacity (e.g., 50–100 mM) to absorb the acidic shock.

Q3: What is the optimal pH to balance probe stability and target alkylation? A3: The optimal window is typically pH 6.5 to 7.5 . At pH > 8.0, hydroxide ions (OH⁻) act as strong nucleophiles and rapidly hydrolyze the chloromethyl group into an inactive 5-hydroxymethyl derivative[1]. Conversely, at pH < 6.0, target nucleophiles remain protonated and unreactive.

Q4: Does the quinolin-8-ol core affect metal-dependent targets in my assay? A4: Yes. Quinolinol derivatives are potent bidentate chelators for divalent metals (Zn²⁺, Cu²⁺, Fe²⁺) and are actively used to target specific protein binding pockets[2]. If your target protein is a metalloenzyme, the probe will likely exhibit dual-mode binding: coordinating the active-site metal via the quinoline nitrogen and phenolic oxygen, followed by covalent alkylation via the chloromethyl group. Ensure your buffer is free of competing chelators like EDTA unless you are intentionally trying to strip the metal.

Part 3: Quantitative Data & Buffer Selection

Table 1: Buffer Compatibility Matrix
Buffer SystemRecommended pH RangeCompatibilityMechanistic Rationale
Sodium Phosphate 6.5 – 7.5Optimal Non-nucleophilic; provides excellent buffering capacity across the ideal stability window.
MES 6.0 – 6.5Good Non-nucleophilic; ideal if targeting highly acidic hyper-reactive cysteines.
MOPS 6.5 – 7.5Good Morpholine ring is sterically hindered and non-nucleophilic, preserving the chloromethyl group.
Tris / Glycine 7.0 – 9.0Incompatible Primary amines rapidly attack the -CH₂Cl group, causing complete probe depletion.
HEPES 6.8 – 8.2Poor Tertiary amines can still induce slow degradation of the probe over extended incubation times.
Table 2: pH Influence on Probe & Target Dynamics
pH RangeProbe Status (-CH₂Cl)Target Nucleophile StatusOverall Assay Impact
< 6.0 Highly stable (No OH⁻ attack)Protonated (Unreactive thiols/amines)False Negatives: Probe survives, but target cannot bind.
6.5 – 7.5 Moderately stable (t½ > 2 hours)Partially deprotonated (Reactive thiolates)Optimal: Balances probe half-life with target reactivity.
> 8.0 Rapidly degraded (Hydrolysis)Fully deprotonated (Highly reactive)False Negatives: Probe is destroyed before binding occurs.

Part 4: Validated Experimental Protocol

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . It includes intrinsic control steps to differentiate between specific active-site binding and non-specific background alkylation.

OptimizationWorkflow Step1 1. Stock Preparation Dissolve in anhydrous DMSO (Avoid aqueous storage) Step2 2. Buffer Formulation 50 mM Na-Phosphate, pH 7.0 (Non-nucleophilic) Step1->Step2 Step3 3. Target Incubation Add probe to protein (Include DTT-quenched control) Step2->Step3 Step4 4. Reaction Quenching Add 10 mM DTT after 60 min (Scavenges unreacted probe) Step3->Step4 Step5 5. Quantification Analyze via LC-MS or Gel Step4->Step5 Decision Is specific binding > 80% & control background < 10%? Step5->Decision Success Optimal Conditions Established Decision->Success Yes Fail Adjust pH or Incubation Time Decision->Fail No Fail->Step2

Step-by-step experimental workflow for optimizing buffer pH in chloromethyl binding assays.

pH-Optimized Covalent Binding Assay Workflow

Step 1: Reagent Preparation (Zero-Aqueous Storage)

  • Action: Dissolve 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride in 100% anhydrous DMSO to create a 10 mM master stock.

  • Causality: Storing the stock in aqueous solutions, even temporarily, initiates premature hydrolysis. DMSO prevents nucleophilic attack during storage.

Step 2: Buffer Formulation

  • Action: Prepare a 50 mM Sodium Phosphate buffer, pH 7.0. Do not add reducing agents like DTT or β -mercaptoethanol at this stage.

  • Causality: The 50 mM capacity is required to buffer the equimolar HCl released when the probe is introduced. Reducing agents contain thiols that will instantly destroy the probe.

Step 3: Self-Validating Incubation

  • Action: Prepare two reaction tubes:

    • Test Tube: Target protein (10 µM) + Probe (50 µM, 0.5% final DMSO).

    • Control Tube: Target protein (10 µM) + Probe that has been pre-incubated with 1 mM DTT for 10 minutes (Pre-quenched probe).

  • Action: Incubate both tubes at 25°C for 60 minutes.

Step 4: Reaction Quenching

  • Action: Add 10 mM DTT to the Test Tube to halt the reaction.

  • Causality: The massive excess of DTT acts as a thiol sink, instantly alkylating any remaining free probe and preventing post-lysis artifactual binding during downstream processing.

Step 5: Analysis & Validation

  • Action: Analyze both samples via Intact Mass Spectrometry (LC-MS) or in-gel fluorescence (if using a secondary click-chemistry readout).

  • Validation Check: The Test Tube should show a mass shift corresponding to the adduct (+207 Da, accounting for the loss of HCl). The Control Tube must show zero mass shift. If the control shows binding, your assay is suffering from non-specific electrostatic interactions rather than true covalent alkylation.

Sources

Technical Support Center: Troubleshooting 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride Precipitation in PBS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing formulation incompatibilities—specifically precipitation—when working with 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (CAS: 103862-65-3) in Phosphate-Buffered Saline (PBS).

Below, we provide a root-cause analysis of the physicochemical mechanisms driving this precipitation, followed by self-validating formulation protocols to ensure the integrity of your experimental data.

Part 1: Root Cause Analysis (FAQs)

Q1: Why does the compound precipitate immediately upon addition to PBS? A: The immediate precipitation is a classic example of salt disproportionation [1]. 5-(Chloromethyl)-2-methylquinolin-8-ol is supplied as a hydrochloride (HCl) salt, which is highly soluble in acidic, unbuffered water. However, PBS is buffered to a physiological pH of ~7.4[2]. The quinoline nitrogen in this molecule has a pKa​ of approximately 4.9. When introduced to pH 7.4, the buffer forces the deprotonation of the quinoline ring, neutralizing the molecule into its "free base" form. Because the neutral free base is highly lipophilic and lacks a charge to interact with water molecules, its solubility limit is instantly exceeded, causing it to crash out of solution[3].

Q2: My solution initially looks clear, but a fine precipitate forms after 30–60 minutes. What is happening? A: If precipitation is delayed, you are observing chemical degradation via hydrolysis . The chloromethyl group ( −CH2​Cl ) at the 5-position is a highly reactive electrophile. In an aqueous environment at pH 7.4, it undergoes spontaneous nucleophilic substitution with water (or phosphate ions from the PBS), converting the chloromethyl group into a hydroxymethyl group ( −CH2​OH )[4]. The half-life of similar primary chloromethyl groups in pH 7.4 aqueous buffers is often on the order of minutes to a few hours[5]. The resulting degradation products or polymeric adducts have different solubility profiles and will precipitate over time.

Part 2: Mechanistic & Troubleshooting Visualizations

Mechanism Salt HCl Salt (Water Soluble) pH < pHmax PBS Add to PBS (pH 7.4) Salt->PBS FreeBase Neutral Free Base (Highly Lipophilic) PBS->FreeBase Salt Disproportionation Hydrolysis Chloromethyl Hydrolysis (Degradation) PBS->Hydrolysis Aqueous Nucleophilic Attack Precipitate Insoluble Precipitate FreeBase->Precipitate Hydrolysis->Precipitate

Mechanistic pathways leading to precipitation in pH 7.4 buffer.

Workflow Start Compound Precipitates in PBS CheckAssay Can assay tolerate DMSO? Start->CheckAssay UseDMSO Protocol 1: 5% DMSO Co-solvent CheckAssay->UseDMSO Yes CheckCD Can assay tolerate Cyclodextrin? CheckAssay->CheckCD No UseCD Protocol 2: HP-β-CD Encapsulation CheckCD->UseCD Yes ModifyBuffer Use lower pH buffer (e.g., pH 5.5) if physiologically relevant CheckCD->ModifyBuffer No

Decision tree for resolving formulation incompatibilities.

Part 3: Step-by-Step Methodologies

To resolve these issues, you must bypass the thermodynamic barrier of the free base and kinetically protect the chloromethyl group. Choose one of the following self-validating protocols based on your assay's tolerance for excipients.

Protocol 1: Solvent-Assisted Dispersion (DMSO Co-solvency)

Best for: In vitro cell culture assays that can tolerate up to 5% DMSO.

Causality: Pre-dissolving the compound in a polar aprotic solvent (DMSO) prevents the immediate formation of crystalline free-base lattices. When rapidly diluted into PBS, the DMSO acts as a dispersant, maintaining the compound in a metastable supersaturated state long enough for immediate dosing.

  • Stock Preparation: Weigh 2.44 mg of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride and dissolve it entirely in 100 µL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Vortex until optically clear.

  • Buffer Preparation: Place 1.9 mL of 1X PBS (pH 7.4) in a glass vial. Insert a magnetic stir bar and set the stir plate to a vigorous 800 RPM.

  • Dropwise Addition: Using a micropipette, add 100 µL of the DMSO stock drop-by-drop directly into the vortex of the stirring PBS. Do not add it to the walls of the vial.

  • Validation Step (Self-Validating System): Immediately after mixing, measure the optical density at 600 nm ( OD600​ ). An OD600​<0.05 confirms the absence of sub-visible colloidal aggregates.

  • Usage Window: Use this solution within 15 minutes of preparation to prevent downstream hydrolysis of the chloromethyl group.

Protocol 2: Macrocyclic Encapsulation (HP- β -CD)

Best for: In vivo dosing or assays sensitive to organic solvents.

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity and a hydrophilic exterior. It encapsulates the lipophilic quinoline core and sterically shields the reactive chloromethyl group from bulk water, simultaneously preventing disproportionation and slowing hydrolysis.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in 1X PBS. Filter sterilize through a 0.22 µm PES membrane.

  • Solid-State Mixing: Add 2.44 mg of the compound directly into 2 mL of the 20% HP- β -CD/PBS solution.

  • Sonication: Place the vial in a bath sonicator chilled to 15°C (to minimize thermal degradation) and sonicate for 10 minutes until a clear inclusion complex is formed.

  • Validation Step (Self-Validating System): To confirm the chloromethyl group remains intact, sample 10 µL of the final solution and analyze via LC-MS. The target mass should match the parent compound. A mass shift of −18 Da (loss of HCl) combined with +18 Da (addition of H2​O ) indicates that hydrolysis to the hydroxymethyl derivative has occurred, and the formulation must be discarded.

Part 4: Quantitative Data Presentation

The following table summarizes the expected performance of formulation strategies for this specific compound class to help you select the optimal approach.

Formulation StrategyExpected Solubility LimitChloromethyl Half-Life ( t1/2​ )Cytotoxicity RiskBest Application
1X PBS alone (pH 7.4) <0.01 mg/mL ~30 - 45 minsLowNot Recommended
5% DMSO in PBS 1.0−2.5 mg/mL ~1 hourModerate (DMSO dependent)In vitro assays (immediate use)
20% HP- β -CD in PBS >5.0 mg/mL > 4 hoursLowIn vivo PK/PD studies
Acetate Buffer (pH 5.0) >10.0 mg/mL > 12 hoursLowChemical synthesis / NMR

Part 5: References

  • Phosphate-buffered saline Wikipedia[Link]

  • Azide ion trapping and lifetime in aqueous solution of a primary carbenium ion stabilized by a 2-imidazoyl ring Canadian Journal of Chemistry (cdnsciencepub.com)[Link]

  • Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance ACS Publications (Molecular Pharmaceutics)[Link]

Sources

Technical Support Center: Minimizing Background Autofluorescence in 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges regarding high background noise when researchers utilize 5-(chloromethyl)-2-methylquinolin-8-ol hydrochloride (CAS 103862-65-3). This compound is a highly versatile, reactive precursor used to synthesize 8-hydroxyquinoline-based fluorescent probes—critical tools for detecting metal ions (like Cu²⁺, Fe³⁺, and Zn²⁺) and mapping intracellular signaling pathways.

However, a pervasive challenge in live-cell imaging and complex matrix assays is high background autofluorescence, which degrades the signal-to-noise (S/N) ratio and obscures true biological events. This guide provides mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols to resolve these issues.

Quantitative Diagnostic Matrix

Before altering your chemical synthesis or assay workflow, you must isolate the source of the background noise. The table below summarizes the most common sources of autofluorescence, their photophysical characteristics, and the expected quantitative improvements when applying targeted mitigation strategies.

Autofluorescence SourceSpectral Overlap (Ex/Em)Primary CauseMitigation StrategyTypical S/N Improvement
Endogenous Fluorophores 340-450 nm / 450-550 nmBiological matrix excitation (NADH, FAD, collagen)Shift excitation >500 nm or use Time-Gated Luminescence4.5x - 8.0x
Unbound Probe/Precursor Probe-dependentInsufficient washing, lipophilic accumulation in membranesOptimize wash buffers (e.g., 0.1% BSA), titrate probe2.0x - 5.0x
Solvents & Impurities Broad (300-600 nm)Non-spectroscopic grade solvents, unreacted precursorUse HPLC-purified precursors and spectroscopic solvents1.5x - 3.0x

Autofluorescence Troubleshooting Workflow

Use the following decision tree to systematically isolate and resolve the source of high background in your assays.

Autofluorescence_Troubleshooting Start High Background Autofluorescence ControlCheck Run Experimental Controls (Isolate the Source) Start->ControlCheck CellMatrix Cellular Matrix (NADH/Flavins) ControlCheck->CellMatrix Cell-only control shows high signal UnboundProbe Unbound Probe Accumulation ControlCheck->UnboundProbe Probe-only control shows high signal Impurity Precursor/Solvent Impurities ControlCheck->Impurity Buffer control shows high signal Action1 Shift Ex > 500nm or Use Time-Gated Assay CellMatrix->Action1 Action2 Optimize Wash Steps (e.g., 0.1% BSA wash) UnboundProbe->Action2 Action3 Purify Precursor & Use Spectroscopic Solvents Impurity->Action3

Decision tree for isolating and mitigating autofluorescence in 8-hydroxyquinoline assays.

Frequently Asked Questions (FAQs)

Q1: Why does my probe synthesized from 5-(chloromethyl)-2-methylquinolin-8-ol exhibit such high background in live-cell assays? A1: The issue is rooted in photophysics. The native 8-hydroxyquinoline scaffold typically requires excitation in the UV to blue range (350–450 nm). Unfortunately, this perfectly overlaps with the absorption spectra of endogenous cellular fluorophores like NADH and flavins. When synthesizing dual-functional chemosensors from 2-methylquinolin-8-ol derivatives (such as TQC for Cu²⁺ and PPi detection), researchers often observe that background auto-fluorescence from biomolecules can obscure the intended "on-off-on" signaling 1. To bypass this, you must either extend the conjugation of your synthesized probe to shift the excitation >500 nm or employ Time-Gated Luminescence (TGL) to allow short-lived autofluorescence to decay before measuring your probe's signal.

Q2: I suspect unreacted precursor is causing my background. How does 5-(chloromethyl)-2-methylquinolin-8-ol contribute to this? A2: The chloromethyl group is highly reactive. If your final probe is not rigorously purified via HPLC, residual precursor can spontaneously react with nucleophiles (like thiols or amines) in your biological assay buffer or on the cell surface. This creates unintended fluorescent adducts. Furthermore, optimizing the probe concentration and utilizing high-purity spectroscopic grade solvents are fundamental steps to mitigate background noise originating from unbound probe and solvent impurities 2.

Q3: How can I chemically design my probe to ensure a strictly "Turn-On" response with zero background? A3: You must leverage Photoinduced Electron Transfer (PET). By linking the 5-(chloromethyl)-2-methylquinolin-8-ol moiety to a specific receptor, you can design the system so that the lone pair of electrons on the receptor quenches the fluorophore. Recent advancements in quinoline-functionalized fluorophores emphasize the importance of these structural modifications to achieve low auto-fluorescence background and high cell membrane permeability 3. Only upon analyte binding is PET inhibited, restoring fluorescence and ensuring the background remains near zero.

Self-Validating Experimental Protocol

To physically eliminate background caused by lipophilic probe accumulation, employ this optimized live-cell washing protocol. This methodology is designed as a self-validating system—meaning the inclusion of specific controls will immediately tell you if the protocol was executed successfully.

Optimized Live-Cell Labeling and Wash Procedure

Materials Needed:

  • Anhydrous, spectroscopic-grade DMSO

  • Hank's Balanced Salt Solution (HBSS), without phenol red

  • Bovine Serum Albumin (BSA), essentially fatty acid-free

Step-by-Step Methodology:

  • Probe Preparation: Dissolve your synthesized probe in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: Water absorption in DMSO leads to precursor hydrolysis and the generation of fluorescent byproducts. Keep stocks desiccated.

  • Control Setup (Validation Step): Prepare three parallel wells:

    • Well A (Experimental): Cells + Probe

    • Well B (Cell-Only Control): Cells + DMSO vehicle (Validates endogenous matrix noise).

    • Well C (Probe-Only Control): No cells + Probe (Validates wash efficacy and unspecific plate binding).

  • Cell Incubation: Dilute the stock to a working concentration of 2–5 µM in serum-free HBSS. Incubate cells for 20–30 minutes at 37°C.

    • Causality: Serum proteins can prematurely bind the lipophilic quinoline probe, creating a massive extracellular fluorescent background.

  • Stringent Washing (Critical): Wash the cells three times with HBSS containing 0.1% BSA for 3 minutes per wash.

    • Causality: 8-hydroxyquinoline derivatives are highly lipophilic and stick to the outer leaflet of the cell membrane. BSA acts as a hydrophobic sink, effectively stripping unbound probe molecules away from the lipid bilayer.

  • Final Rinse: Perform one final wash with standard HBSS to remove residual BSA.

  • Validation & Imaging: Read the plate or image the cells. The assay is validated only if Well B is <10% of Well A's signal, and Well C has returned completely to baseline. Proceed with data acquisition.

References

  • A novel on-off-on fluorescent chemosensor for relay detection of Fe3+ and PPi in aqueous solution and living cells.
  • 8-Hydroxyquinoline-2-carboxaldehyde | CAS 14510-06-6. Benchchem.
  • A dual-functional chemosensor for fluorescent on-off and ratiometric detection of Cu2+ and Hg2+ and its application in cell imaging.

Sources

Validation & Comparative

Objective Comparison Guide: 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride vs. 8-Hydroxyquinoline for Metal Ion Binding

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals design metalloenzyme inhibitors, ionophores, or colorimetric sensors, the selection of the correct chelating scaffold is paramount. 8-Hydroxyquinoline (8-HQ) is a classical, highly versatile bidentate chelator. However, its broad-spectrum affinity often lacks the selectivity required for targeted biological or analytical applications.

To overcome this, rationally designed derivatives like 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride have been developed. This guide provides an in-depth technical comparison of these two scaffolds, explaining the thermodynamic causality behind their binding profiles and providing self-validating experimental protocols for their characterization.

Structural Causality and Chelation Thermodynamics

Both compounds bind transition metal ions via an (N, O) donor set, forming stable five-membered chelate rings upon the deprotonation of the hydroxyl group[1]. However, the structural modifications in 5-(chloromethyl)-2-methylquinolin-8-ol fundamentally alter its thermodynamic landscape.

The Parent Scaffold: 8-Hydroxyquinoline (8-HQ)

8-HQ is an unhindered ligand that forms highly stable complexes with a vast array of divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺)[2]. Because the space adjacent to the pyridine nitrogen is unoccupied, 8-HQ can easily adopt the tightly packed octahedral geometry required to form tris-chelates (1:3 metal-to-ligand ratio) with metals like Al³⁺[3].

The Substituted Scaffold: 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

This derivative introduces three critical functional modifications:

  • The 2-Methyl Group (Steric Hindrance): The addition of a methyl group at the C-2 position (forming a quinaldine core) introduces significant steric bulk directly adjacent to the nitrogen donor atom[4]. This steric clash prevents the ligand from adopting the necessary geometry to form tris-chelates with smaller trivalent ions like Al³⁺[3]. Furthermore, it generally lowers the overall stability constants (log β) for divalent metals, acting as a "steric penalty" that can be leveraged to increase selectivity for metals that prefer square planar or tetrahedral geometries (like Cu²⁺ and Zn²⁺)[5].

  • The 5-Chloromethyl Group (Electronic & Reactive Handle): Positioned on the phenolic ring, the chloromethyl group acts as an electron-withdrawing group (EWG), which slightly lowers the pKa of the hydroxyl group, shifting the pH range of optimal metal binding. More importantly, it serves as a highly reactive electrophilic handle for downstream synthesis, allowing researchers to graft the chelator onto polymers or synthesize complex Mannich bases for multidrug-resistant cancer targeting[6],[7].

  • The Hydrochloride Salt: The HCl salt form significantly enhances the aqueous solubility of the ligand compared to the lipophilic free base of 8-HQ, making it far superior for direct use in aqueous biological assays and sensor development.

Visualizing the Chelation Logic

The following diagram illustrates how structural modifications dictate the binding behavior and downstream applications of these two chelators.

ChelationMechanisms A Metal Ion Binding (N, O Bidentate) B 8-Hydroxyquinoline (Unhindered) A->B C 5-(Chloromethyl)-2-methylquinolin-8-ol (Sterically Hindered & Reactive) A->C D High Affinity / Low Selectivity Forms Tris-chelates (e.g., Al³⁺) B->D E 2-Methyl Group: Steric Clash Prevents Tris-chelates C->E F 5-Chloromethyl Group: EWG & Synthetic Handle C->F G High Selectivity (Cu²⁺, Zn²⁺) & Polymer Grafting E->G F->G

Caption: Structural logic tree comparing the chelation pathways of 8-HQ and its substituted derivative.

Quantitative Data: The Steric Penalty

To objectively quantify the effect of the 2-methyl substitution, we compare the overall stability constants (log β₂) for bis-chelates (1:2 metal-to-ligand ratio) of various transition metals. The data below demonstrates the thermodynamic "steric penalty" incurred by the quinaldine core[4].

Metal Ion8-Hydroxyquinoline (log β₂)2-Methyl-8-hydroxyquinoline core (log β₂)Δ log β₂ (Steric Penalty)
Cu²⁺ 24.523.4-1.1
Ni²⁺ 21.118.4-2.7
Zn²⁺ 20.018.8-1.2
Co²⁺ 19.617.6-2.0
Fe²⁺ 16.215.0-1.2

Note: The presence of the 5-chloromethyl group in the target compound further modulates these values slightly due to electronic effects, but the primary driver of the log β₂ reduction is the steric hindrance of the 2-methyl group.

Experimental Protocols for Validation

To ensure scientific integrity, researchers must utilize self-validating systems to characterize metal-ligand interactions. The following methodologies describe how to determine both the stoichiometry (Job's Plot) and the thermodynamic stability (Potentiometry) of the complexes.

Protocol A: Determining Stoichiometry via UV-Vis Spectroscopy (Job's Method)

Because 5-(chloromethyl)-2-methylquinolin-8-ol hydrochloride is highly soluble in water, this assay can be performed in aqueous buffers, unlike free 8-HQ which often requires mixed solvent systems.

  • Solution Preparation: Prepare equimolar stock solutions (e.g., 1.0 × 10⁻⁴ M) of the metal salt (e.g., CuCl₂) and the ligand in a biologically relevant buffer (e.g., 50 mM HEPES, pH 7.4).

  • Mixture Generation: Create a series of 10 samples where the total volume (and total molarity) remains constant, but the mole fraction of the ligand ( XL​ ) varies from 0.1 to 0.9.

  • Incubation: Allow the solutions to equilibrate at 25°C for 30 minutes.

  • Spectral Acquisition: Measure the absorbance of each solution at the λmax​ of the metal-ligand complex (typically between 380–420 nm, where the free ligand does not strongly absorb).

  • Data Analysis: Plot Absorbance vs. Mole Fraction ( XL​ ). The apex of the resulting curve indicates the binding stoichiometry. An apex at XL​=0.66 confirms a 1:2 (Metal:Ligand) complex, validating that the 2-methyl group prevents 1:3 complexation.

Protocol B: Determining Stability Constants via Potentiometric Titration
  • Solvent System: While the HCl salt is water-soluble, the resulting neutral metal complexes may precipitate. Use a 50:50 (v/v) Water/Dioxane mixture to maintain homogeneity.

  • Ionic Strength: Maintain a constant ionic strength using 0.1 M KNO₃.

  • Titration Setup: In a thermostated cell (25.0 ± 0.1°C) under a nitrogen atmosphere, combine the metal ion and ligand in a 1:2 molar ratio.

  • Execution: Titrate the solution with a standardized CO₂-free NaOH solution (e.g., 0.1 M). Record the pH after each addition once equilibrium is reached.

  • Calculation: Use specialized software (e.g., HYPERQUAD) to fit the titration curve. The displacement of the titration curve relative to the free ligand curve allows for the calculation of the acid dissociation constants (pKa) and the overall stability constants (log β).

ExperimentalWorkflow S1 1. Solution Preparation (Ligand + Metal Salt) S2 2. Potentiometric Titration (pH Monitoring) S1->S2 S3 3. UV-Vis Spectroscopy (Job's Method) S1->S3 S4 4. Data Analysis (Calculate log β & Stoichiometry) S2->S4 S3->S4

Caption: Self-validating experimental workflow for characterizing chelating properties.

Conclusion

For applications requiring broad-spectrum metal scavenging, 8-hydroxyquinoline remains the gold standard. However, for advanced drug design, targeted metalloenzyme inhibition, or the development of grafted colorimetric sensors, 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is vastly superior. The 2-methyl group provides critical steric gating that prevents unwanted tris-chelation, the 5-chloromethyl group offers a versatile synthetic handle, and the hydrochloride formulation ensures the aqueous solubility necessary for biological translation.

References

  • Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases RSC Publishing URL:[Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Journal of Chemistry (SciSpace) URL:[Link]

  • Design, Synthesis and Photochemical Reactivation of Caged Prodrugs of 8-Hydroxyquinoline-Based Enzyme Inhibitors J-Stage URL:[Link]

  • Why do we use 8-hydroxyquinoline in the gravimetric analysis of aluminium? Quora URL:[Link]

  • 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS Open University of Sri Lanka URL:[Link]

  • Functionalization of polysterene. II synthesis of chelating polymers Elsevier Pure URL:[Link]

Sources

1H and 13C NMR Spectral Analysis of 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride: High-Field vs. Benchtop NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is a critical intermediate in the synthesis of various biologically active quinoline derivatives, including antibacterial and antifungal agents like chlorquinaldol [1]. Accurate structural validation and impurity profiling of this active pharmaceutical ingredient (API) intermediate are paramount for downstream synthetic success.

Historically, Nuclear Magnetic Resonance (NMR) spectroscopy for pharmaceutical QA/QC has relied exclusively on expensive, cryogenically cooled high-field instruments. However, recent advancements in permanent magnet technology have introduced 60–100 MHz benchtop NMR spectrometers as viable alternatives for routine analysis [3]. This guide objectively compares the performance of High-Field (600 MHz) and Benchtop (80 MHz) NMR systems for the structural elucidation and batch release of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride, providing actionable experimental protocols and mechanistic insights.

Mechanistic Grounding & Spectral Dynamics

To effectively compare analytical instruments, one must first understand the molecular dynamics of the target compound. 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride presents a unique highly conjugated, electron-deficient ring system due to its protonated state.

Causality of Chemical Shifts
  • Protonated Nitrogen Deshielding: In the hydrochloride salt, the quinoline nitrogen is protonated ( NH+ ). This formal positive charge withdraws electron density from the aromatic ring via both inductive (-I) and resonance (-R) effects. Consequently, protons at the ortho and para positions (relative to the nitrogen) are severely deshielded. This pushes the C4 proton significantly downfield to approximately 8.90 ppm [2].

  • C2-Methyl Shift: The methyl group at the C2 position is directly adjacent to the protonated nitrogen. The inductive electron withdrawal shifts this singlet from ~2.7 ppm (in the free base) to ~2.95 ppm in the salt form.

  • C5-Chloromethyl Induction: The highly electronegative chlorine atom pulls electron density from the adjacent methylene carbon. This localized inductive effect results in a sharp, distinct singlet for the −CH2​Cl protons at ~5.30 ppm [1].

Mechanism N Protonated Quinoline N (+) Inductive & Resonance Effect C2 C2-Methyl Group Downfield Shift (~2.95 ppm) N->C2 Deshields via proximity C4 C4-Proton Strong Deshielding (~8.90 ppm) N->C4 Deshields via resonance C8 C8-Hydroxyl Hydrogen Bonding N->C8 Intramolecular interactions C5 C5-Chloromethyl Electronegative Cl (~5.30 ppm) C5->C4 Steric/anisotropic effects

Caption: Logical mapping of electronic effects dictating the NMR chemical shifts in the quinoline core.

Technology Comparison: High-Field vs. Benchtop NMR

When evaluating 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride, the choice of instrument dictates the resolution of complex spin-spin coupling and the limit of detection (LOD) for synthetic impurities (e.g., unreacted 2-methylquinolin-8-ol or over-chloromethylated byproducts) [4].

Table 1: Performance Comparison Matrix
Analytical MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Practical Impact on QA/QC
Magnetic Field 14.1 Tesla (Superconducting)1.88 Tesla (Permanent NdFeB)Dictates absolute sensitivity and signal-to-noise ratio (SNR).
Spectral Resolution <0.5 Hz linewidth 0.5−1.0 Hz linewidthHigh-field resolves fine J -coupling (e.g., H6​/H7​ doublets); Benchtop may show partial overlap.
Limit of Detection ∼0.01% (Impurity profiling) ∼1.0−2.0% (Routine QA)High-field is required for strict ICH impurity threshold compliance[4].
Cryogen Dependency Liquid Helium & Nitrogen requiredNone (Cryogen-free)Benchtop eliminates >$15,000 /year in maintenance costs.
Deployment Core Facility / Dedicated LabFume Hood / At-lineBenchtop allows immediate, real-time batch validation.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. The use of DMSO- d6​ is strictly selected over CDCl3​ due to the high polarity and insolubility of the hydrochloride salt.

Protocol A: High-Field NMR Acquisition (600 MHz)

Objective: Comprehensive structural elucidation and trace impurity detection.

  • Sample Preparation: Dissolve exactly 15.0 mg of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm borosilicate NMR tube to eliminate particulate-induced magnetic inhomogeneity.

  • Tuning & Shimming: Insert the sample. Perform automated tuning and matching (ATM). Shim the Z-axis until the DMSO residual solvent peak (2.50 ppm) exhibits a linewidth at half-height ( w1/2​ ) of <0.6 Hz. Self-Validation: If w1/2​>0.6 Hz, re-shim to prevent artificial peak broadening.

  • Acquisition Parameters ( 1H ): 32 transients (scans), 64k data points, spectral width of 20 ppm, and a relaxation delay ( D1 ) of 10 seconds to ensure complete longitudinal relaxation for quantitative integration.

  • Acquisition Parameters ( 13C ): 1024 transients, power-gated decoupling (WALTZ-16), D1 of 2 seconds.

Protocol B: Benchtop NMR Acquisition (80 MHz)

Objective: Rapid at-line QA/QC batch release.

  • Sample Preparation: Dissolve 40.0 mg of the compound in 0.6 mL of DMSO- d6​ . Note: Higher concentration is required to compensate for the lower inherent sensitivity of the 1.88 T magnet [3].

  • Thermal Equilibration: Place the NMR tube in the benchtop spectrometer bore for exactly 5 minutes prior to acquisition. Causality: Permanent magnets are highly temperature-sensitive; thermal equilibrium prevents spectral drift during acquisition.

  • Acquisition Parameters ( 1H ): 128 transients, 16k data points, spectral width of 15 ppm, D1 of 4 seconds. Total acquisition time: ~10 minutes.

Workflow A API Synthesis Crude Batch B Sample Prep (DMSO-d6 + TMS) A->B C Benchtop NMR (80 MHz) Routine QA B->C Rapid Screening D High-Field NMR (600 MHz) Impurity Profiling B->D High Resolution E Spectral Analysis & Integration C->E D->E F Batch Release E->F Pass Specs

Caption: Dual-tier NMR workflow for pharmaceutical intermediate QA/QC.

Quantitative Data Presentation

The following table summarizes the validated chemical shifts for 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride in DMSO- d6​ .

Table 2: 1H and 13C NMR Spectral Assignments
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
1H C2- CH3​ 2.95Singlet (s)-3H
1H C5- CH2​Cl 5.30Singlet (s)-2H
1H H7 (Aromatic)7.35Doublet (d)8.01H
1H H6 (Aromatic)7.65Doublet (d)8.01H
1H H3 (Aromatic)7.85Doublet (d)8.51H
1H H4 (Aromatic)8.90Doublet (d)8.51H
1H NH+/OH 10.5 - 11.5Broad Singlet (br s)-2H (Exchangeable)
13C C2- CH3​ 20.5---
13C C5- CH2​Cl 45.2---
13C C7112.4---
13C C3124.1---
13C C5126.8---
13C C6131.5---
13C C4141.2---
13C C8148.5---
13C C2155.3---

Note: In benchtop NMR (80 MHz), the H6 and H7 doublets may exhibit roof effects or partial overlap due to second-order coupling mechanics ( Δν/J ratio decreases at lower fields), whereas they are cleanly resolved first-order doublets at 600 MHz.

Conclusion

For the structural validation of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride, High-Field NMR remains the undisputed gold standard for initial structural elucidation and strict ICH-compliant trace impurity profiling ( <0.05% ) [4]. However, Benchtop NMR has proven to be an exceptionally capable and economically superior alternative for routine, at-line batch release. By adjusting sample concentration and increasing the number of transients, benchtop systems can reliably quantify the critical C5-chloromethyl (5.30 ppm) and C2-methyl (2.95 ppm) markers, making them highly recommended for agile pharmaceutical manufacturing environments [3].

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science. Available at:[Link]

  • Design and synthesis of multi-functional small-molecule based inhibitors of amyloid-β aggregation: Molecular modeling and in vitro evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. National Institutes of Health (NIH). Available at:[Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health (NIH). Available at: [Link]

Comparing the chelating affinity of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride and EDTA

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of metalloneurochemistry and targeted drug design, the selection of a chelating agent dictates not only the thermodynamic stability of the resulting metal complex but also its biological distribution and functional specificity. Ethylenediaminetetraacetic acid (EDTA) has long served as the gold standard for broad-spectrum, high-affinity extracellular chelation. However, its high hydrophilicity and lack of selectivity render it ineffective for intracellular targeting or blood-brain barrier (BBB) penetration.

Conversely, 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride —a specialized derivative of 8-hydroxyquinoline (8-HQ)—represents a paradigm shift toward targeted, bifunctional chelation [1]. By combining a sterically hindered bidentate coordination sphere with a highly reactive electrophilic handle, this compound serves as a vital precursor for synthesizing membrane-permeable therapeutics capable of addressing metal dyshomeostasis in neurodegenerative diseases [2].

Structural and Mechanistic Paradigms

EDTA: The Hexadentate Standard

EDTA is a polyaminocarboxylic acid that acts as a hexadentate ligand, coordinating to a single metal ion via two nitrogen and four oxygen donor atoms.

  • Causality of Affinity: This complete encapsulation of the metal ion displaces water molecules from the inner coordination sphere, driving a massive entropic gain. This results in exceptionally high thermodynamic stability (e.g., logK≈18.8 for Cu²⁺).

  • Limitations: The resulting complexes are highly charged and hydrophilic. EDTA cannot cross lipid bilayers, restricting its clinical utility to systemic extracellular applications, such as heavy metal detoxification (e.g., lead poisoning).

5-(Chloromethyl)-2-methylquinolin-8-ol HCl: The Bifunctional Bidentate

This molecule is built upon the 8-hydroxyquinoline scaffold, acting as a bidentate ligand (coordinating via the phenolate oxygen and pyridine nitrogen). It typically forms 2:1 or 3:1 (Ligand:Metal) complexes depending on the metal's oxidation state [1].

  • Steric Selectivity (2-Methyl Group): The addition of a methyl group at the 2-position (a quinaldine derivative) introduces steric hindrance. This structural choice intentionally prevents the formation of stable octahedral complexes with certain metals (like Al³⁺), thereby increasing selectivity for tetrahedral or square-planar transition metals like Cu²⁺ and Zn²⁺.

  • Bifunctional Conjugation (5-Chloromethyl Group): The chloromethyl group at the 5-position is a highly reactive electrophile. It is strategically placed to allow researchers to covalently link the chelating moiety to other molecules—such as amyloid-targeting peptides or fluorophores—via nucleophilic substitution, creating "smart" bifunctional chelators [2].

ChelationMechanisms cluster_EDTA EDTA (Hexadentate) cluster_8HQ 5-CM-2-MQ (Bidentate) Metal Target Metal Ion (Cu2+, Zn2+, Fe3+) EDTA_Complex 1:1 Stoichiometry High Thermodynamic Stability Metal->EDTA_Complex HQ_Complex 2:1 Stoichiometry Steric Selectivity & Lipophilic Metal->HQ_Complex EDTA_Ligand EDTA Molecule (4x COO-, 2x NH2) EDTA_Ligand->Metal 6 Coordinate Bonds HQ_Ligand Quinoline Derivative (Phenolate O-, Pyridine N) HQ_Ligand->Metal 2 Coordinate Bonds (Per Ligand)

Fig 1: Mechanistic comparison of EDTA's hexadentate vs. the quinoline derivative's bidentate coordination.

Quantitative Performance Matrix

The following table synthesizes the physicochemical and thermodynamic differences between the two chelators, highlighting why 8-HQ derivatives are preferred for neurological drug development [1, 3].

PropertyEDTA5-(Chloromethyl)-2-methylquinolin-8-ol HCl
Denticity Hexadentate (N₂, O₄)Bidentate (N, O)
Stoichiometry (L:M) 1:12:1 (Typical for Cu²⁺/Zn²⁺)
Affinity (Cu²⁺ logK ) ~18.8 (Absolute, 1:1)~12–15 (Apparent logβ2​≈24 )
Metal Selectivity Low (Broad-spectrum)High (Sterically tuned via 2-methyl)
Lipophilicity (LogP) < -3.0 (Highly Hydrophilic)> 2.5 (Highly Lipophilic)
Membrane Permeability Poor (Extracellular restricted)Excellent (Readily crosses the BBB)
Primary Application Assay buffers, systemic detoxificationBifunctional drug precursor, neurodegeneration

Experimental Methodologies

To objectively compare these chelators in a laboratory setting, researchers must employ self-validating protocols that measure both thermodynamic affinity and biological distribution.

Protocol A: Thermodynamic Profiling via UV-Vis Spectrophotometric Titration

Causality: Unlike EDTA, 8-HQ derivatives feature a conjugated aromatic system. Upon metal coordination, the increased structural rigidity and ligand-to-metal charge transfer (LMCT) induce a distinct bathochromic (red) shift in the UV-Vis spectrum. This optical property allows for precise, self-validating determination of both stoichiometry (via Job's Plot) and the binding constant ( Ka​ ).

  • Preparation: Prepare a 50 µM solution of the quinoline ligand in a physiological HEPES buffer (pH 7.4). Crucial Step: Include 5% DMSO to maintain the solubility of the lipophilic ligand in the aqueous buffer.

  • Titration: Sequentially add 5 µM aliquots of a standardized metal chloride solution (e.g., CuCl₂ or ZnCl₂).

  • Spectral Acquisition: Record the UV-Vis absorbance from 200 nm to 500 nm after each addition. Monitor the depletion of the uncomplexed ligand peak (~240 nm) and the emergence of the complex peak (~380 nm).

  • Validation (Job's Plot): Plot the change in absorbance ( ΔA ) against the molar fraction of the metal. The inflection point validates the stoichiometry (e.g., peaking at 0.33 for a 2:1 Ligand:Metal complex).

  • Quantification: Fit the titration isotherm to a non-linear regression binding model to extract the dissociation constant ( Kd​ ).

UVVisWorkflow Step1 Prepare Ligand (HEPES + 5% DMSO) Step2 Titrate Metal Ion (Cu2+/Zn2+ Aliquots) Step1->Step2 Step3 Record UV-Vis (Bathochromic Shift) Step2->Step3 Step4 Job's Plot Analysis (Stoichiometry) Step3->Step4 Step5 Calculate Ka (Non-linear Regression) Step4->Step5

Fig 2: UV-Vis spectrophotometric workflow for determining ligand-metal binding kinetics.

Protocol B: Partition Coefficient (LogP) Determination

Causality: To validate the BBB permeability advantage of the quinoline derivative over EDTA, a standard shake-flask method is used to measure the octanol/water partition coefficient. A positive LogP indicates lipophilicity (membrane permeability).

  • Equilibration: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation of the phases.

  • Dissolution: Dissolve 1 mM of the chelator into the biphasic system.

  • Partitioning: Shake the mixture at 200 RPM for 2 hours at 25°C to allow the chelator to reach thermodynamic equilibrium between the lipid-like and aqueous phases.

  • Separation: Centrifuge at 3000 RPM for 15 minutes to sharply separate the phases.

  • Analysis: Quantify the chelator concentration in both phases using HPLC-UV. Calculate LogP=log([Octanol]/[Water]) .

Applications in Drug Development

The distinct properties of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride make it an indispensable tool in modern drug development, specifically for neurodegenerative conditions like Alzheimer's Disease (AD)[3]. In AD, amyloid-beta (Aβ) plaques trap Cu²⁺ and Zn²⁺, generating reactive oxygen species (ROS) and causing neuronal death.

While EDTA can theoretically strip these metals, it cannot cross the BBB to reach the brain [2]. By utilizing the 5-chloromethyl group of the quinoline derivative, synthetic chemists can covalently attach the chelator to an Aβ-recognizing motif (like Thioflavin-T). The resulting bifunctional molecule can cross the BBB, specifically localize to amyloid plaques, and locally chelate the toxic metals, thereby disaggregating the plaques and halting ROS production[3].

References

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at:[Link]

  • Lim, M. H., et al. (2011). Recent Development of Bifunctional Small Molecules to Study Metal-Amyloid-β Species in Alzheimer's Disease. International Journal of Alzheimer's Disease. Available at:[Link]

  • Sharma, A. K., et al. (2015). Targeting Biometals in Alzheimer's Disease with Metal Chelating Agents. Metallomics. Available at:[Link]

LC-MS/MS Characterization of 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride Metabolites: Q-TOF vs. Triple Quadrupole Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic profiling of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (CAS: 103862-65-3) presents a unique analytical challenge. As a quinoline derivative featuring a highly reactive electrophilic chloromethyl group, it is prone to rapid phase I oxidation and phase II conjugation—particularly glutathione (GSH) adduction.

Meeting the FDA's Metabolites in Safety Testing (MIST) guidelines requires rigorous identification and quantitation of these biotransformation products[1]. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) via Quadrupole Time-of-Flight (Q-TOF) against traditional Triple Quadrupole (QqQ) LC-MS/MS. By detailing a self-validating experimental workflow, we provide drug development professionals with a definitive framework for selecting the optimal platform for structural elucidation and kinetic quantitation.

The Analytical Challenge & Platform Comparison

The FDA Guidance for Industry on Safety Testing of Drug Metabolites mandates that any human metabolite exceeding 10% of total drug-related exposure at steady state must undergo dedicated safety assessment[2]. Because 5-(Chloromethyl)-2-methylquinolin-8-ol contains a reactive center, early identification of disproportionate or human-specific metabolites is critical to prevent late-stage clinical attrition[3].

Q-TOF (High-Resolution MS) vs. QqQ (Targeted MS)

While LC-MS/MS is the undisputed gold standard for metabolite characterization[4], the choice of mass analyzer dictates the data output:

  • Q-TOF (HRMS): Operates primarily in untargeted acquisition modes (e.g., SWATH or Information-Dependent Acquisition). Its high mass accuracy (< 5 ppm) allows for the calculation of exact empirical formulas, making it indispensable for identifying unknown metabolites and distinguishing isobaric interferences[5].

  • Triple Quadrupole (QqQ): Operates in targeted Multiple Reaction Monitoring (MRM) mode. By filtering specific precursor-to-product ion transitions, QqQ eliminates background noise, offering superior dynamic range and sensitivity for the absolute quantitation of known metabolites[6].

Table 1: Quantitative and Qualitative Performance Comparison
Performance MetricQ-TOF LC-MS/MS (e.g., Agilent 6540)Triple Quadrupole (QqQ) LC-MS/MSAnalytical Causality
Mass Accuracy < 5 ppm (High Resolution)Unit Mass (~0.7 Da)TOF flight tube length and reflectron enable exact mass determination, crucial for unknown ID[7].
Acquisition Mode Untargeted (Full Scan, SWATH)Targeted (MRM, Neutral Loss)Q-TOF captures all ions; QqQ isolates specific transitions to maximize signal-to-noise ratio[4].
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ electron multipliers and targeted duty cycles prevent detector saturation at high concentrations[5].
Isotope Profiling Excellent (Preserves 35 Cl/ 37 Cl ratio)Poor (Averages isotopic envelopes)HRMS resolves isotopic fine structure, essential for tracking the chlorine atom in the parent drug.
Primary Application Structural Elucidation (Met ID)Kinetic Profiling & QuantitationQ-TOF identifies what the metabolite is; QqQ determines how much is present over time[6].

Self-Validating Experimental Methodology

To ensure absolute confidence in metabolite assignment, this protocol employs an orthogonal validation matrix. Do not simply run the test compound; you must establish causality through controlled conditions.

Step-by-Step Protocol: In Vitro Microsomal Incubation

Objective: Generate phase I and phase II metabolites while trapping reactive electrophiles.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Cofactor & Trapping Agent Addition: Add NADPH (1 mM final) to initiate CYP450-mediated phase I metabolism. Add Glutathione (GSH, 5 mM final) to trap the reactive chloromethyl group via nucleophilic substitution.

  • Test Article Spiking: Initiate the reaction by adding 5-(Chloromethyl)-2-methylquinolin-8-ol (10 µM final concentration).

  • Self-Validating Controls (Critical Step):

    • Minus-NADPH Control: Isolates CYP450-mediated metabolism from background degradation.

    • Minus-GSH Control: Ensures that any +271 Da mass shift is definitively a glutathione adduct and not an endogenous matrix interference.

    • Heat-Inactivated Control: Differentiates enzymatic biotransformation from chemical instability.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile rapidly denatures microsomal proteins, halting metabolism instantly.

  • Centrifugation & Extraction: Centrifuge at 14,000 x g for 15 minutes. Extract the supernatant for LC-MS/MS analysis.

Step-by-Step Protocol: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Causality: Formic acid acts as an ion-pairing agent to improve peak shape for the basic quinoline nitrogen, while promoting protonation for positive electrospray ionization (ESI+).

  • Q-TOF Discovery Phase: Run the sample in positive IDA mode. Set the TOF to scan from m/z 100-1000. Use exact mass defect filtering to flag drug-related material.

  • QqQ Quantitation Phase: Once metabolites are identified by Q-TOF, optimize collision energies for the specific precursor-to-product transitions and run the samples on the QqQ in MRM mode to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

G cluster_QTOF High-Resolution MS (Q-TOF) cluster_QQQ Triple Quadrupole (QqQ) Sample In Vitro Microsomal Incubation 5-(Chloromethyl)-2-methylquinolin-8-ol QTOF_Acq Untargeted Data Acquisition (SWATH / IDA) Sample->QTOF_Acq QQQ_Acq Targeted Data Acquisition (MRM / Neutral Loss) Sample->QQQ_Acq QTOF_Data Accurate Mass & Isotope Profiling (< 5 ppm error) QTOF_Acq->QTOF_Data QTOF_Out Metabolite Identification (Structural Elucidation) QTOF_Data->QTOF_Out MIST Comprehensive MIST Compliance (Safety Testing of Drug Metabolites) QTOF_Out->MIST QQQ_Data High Sensitivity & Dynamic Range (Wide Linear Range) QQQ_Acq->QQQ_Data QQQ_Out Metabolite Quantitation (Kinetic Profiling & Clearance) QQQ_Data->QQQ_Out QQQ_Out->MIST

Caption: Parallel LC-MS/MS workflow utilizing Q-TOF for discovery and QqQ for quantitation.

Data Presentation & Pathway Elucidation

Using the Q-TOF platform, the exact mass of the parent free base ( C11​H10​ClNO ) is detected at m/z 208.0521 [M+H]+ . Because the chloromethyl group is a known alkylating agent, the primary metabolic pathway involves the displacement of the chlorine atom by glutathione (GST-mediated), alongside standard CYP450 hydroxylation and UGT-mediated glucuronidation.

Table 2: Identified Metabolites of 5-(Chloromethyl)-2-methylquinolin-8-ol
Metabolite IDBiotransformationExact Mass [M+H]+ Mass Shift ( Δ Da)Diagnostic Fragment IonsDetection Platform
Parent None208.05210m/z 172.07 (Loss of HCl)Q-TOF & QqQ
M1 GSH Conjugation479.1589+271.1068m/z 350.11 (Loss of Pyroglutamate)Q-TOF (IDA)
M2 Hydroxylation224.0470+15.9949m/z 206.03 (Loss of H2​O )Q-TOF & QqQ
M3 O-Glucuronidation384.0842+176.0321m/z 208.05 (Loss of Glucuronic Acid)Q-TOF & QqQ

Data Interpretation Note: The identification of M1 relies heavily on the Q-TOF's ability to detect the exact mass of 479.1589 and the diagnostic neutral loss of 129 Da (pyroglutamic acid), confirming the displacement of the chlorine atom by the GSH sulfhydryl group. QqQ systems operating in neutral loss mode can also detect this, but lack the resolution to rule out isobaric matrix interferences[7].

Pathway Parent Parent Compound m/z 208.0521 GSH Glutathione Conjugation (Reactive -CH2Cl group) Parent->GSH GST Hydroxyl Quinoline Hydroxylation (CYP450 Mediated) Parent->Hydroxyl CYP Gluc O-Glucuronidation (UGT Mediated) Parent->Gluc UGT M1 M1 (GSH Adduct) m/z 479.1589 GSH->M1 M2 M2 (Hydroxylated) m/z 224.0470 Hydroxyl->M2 M3 M3 (Glucuronide) m/z 384.0842 Gluc->M3

Caption: Proposed metabolic biotransformation pathways for 5-(Chloromethyl)-2-methylquinolin-8-ol.

Conclusion & Best Practices

For the comprehensive characterization of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride metabolites, relying on a single mass spectrometry platform is scientifically insufficient.

  • Use Q-TOF for Discovery: The high-resolution capabilities of Q-TOF are mandatory for untargeted metabolite identification, particularly for confirming the exact mass of reactive GSH adducts and tracking the distinct isotopic signature of the chlorine atom[5].

  • Use QqQ for Regulatory Quantitation: Once the structures are elucidated, transition the method to a QqQ platform. The superior signal-to-noise ratio of the MRM mode is essential for accurately calculating pharmacokinetic clearance and ensuring compliance with FDA MIST guidelines regarding the 10% exposure threshold[6].

  • Implement Self-Validating Controls: Always utilize minus-cofactor and heat-inactivated controls to establish a definitive causal link between the observed mass shifts and enzymatic biotransformation.

References

  • Large molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF. Bioanalysis Zone. Available at: [Link]

  • Identification of Drug Metabolites in Human Plasma or Serum Integrating Metabolite Prediction, LC-HRMS and Untargeted Data Processing. MsMetrix. Available at: [Link]

  • Simultaneous qualitative and quantitative analysis using the Agilent 6540 Accurate-Mass Q-TOF. HPST. Available at: [Link]

  • Metabolic Profiling Services. Eurofins Discovery. Available at: [Link]

  • Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening. ResearchGate. Available at: [Link]

  • Metabolite Standards. Helen Frankenthaler Foundation. Available at: [Link]

Sources

Benchmarking 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride in Drug Discovery: A Comparative Guide Against Standard Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate the structural nuances of quinoline scaffolds in drug development. 8-Hydroxyquinoline (8-HQ) and its derivatives represent a privileged class of pharmacophores, primarily due to their robust metal-chelating properties (Cu2+, Zn2+, Fe3+) and subsequent ionophore activity [1]. However, standard derivatives often lack the specific reactivity required for advanced bioconjugation and hybrid drug synthesis.

Enter 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (CMQ-Me) (CAS: 103862-65-3). This compound is engineered to solve two distinct challenges in medicinal chemistry:

  • Steric Modulation of Chelation: The addition of a 2-methyl group (quinaldine core) introduces steric hindrance near the nitrogen donor atom. This structural change shifts the optimal metal-to-ligand stoichiometry, often favoring 1:2 over 1:3 complexes compared to unfunctionalized 8-HQ. This alters the lipophilicity and cellular internalization rates of the resulting metallo-complex.

  • Electrophilic Bioconjugation Hub: The 5-chloromethyl substitution transforms the relatively inert quinoline ring into a highly reactive electrophilic center. This enables rapid SN​2 nucleophilic substitution (e.g., with piperazines or amines) to generate hybrid molecules without destroying the metal-binding 8-hydroxyl/nitrogen pharmacophore [2].

Physicochemical & Structural Benchmarking

To objectively evaluate CMQ-Me, we benchmark it against three industry standards: 8-HQ (the parent scaffold), Clioquinol (a clinically validated antimicrobial/neuroprotective agent), and 8-Hydroxyquinaldine (the unchlorinated parent of CMQ-Me).

CompoundCAS NumberKey SubstitutionsPrimary ApplicationBioconjugation ReactivityMetal Chelation Affinity
8-Hydroxyquinoline (8-HQ) 148-24-3NoneBroad-spectrum antimicrobialLow (Requires harsh conditions)High (Standard 1:3 complexes)
Clioquinol 130-26-75-Chloro, 7-IodoAntifungal, NeurodegenerationVery Low (Halogens are stable)High (Highly lipophilic)
8-Hydroxyquinaldine 826-81-32-MethylAnalytical reagent, IonophoreLowModerate (Sterically hindered)
CMQ-Me Hydrochloride 103862-65-32-Methyl, 5-ChloromethylHybrid drug synthesis hubHigh ( SN​2 at 5-position) Moderate (Sterically hindered)

Data synthesized from established chemical databases and structure-activity relationship (SAR) studies .

Mechanism of Action: Metal Chelation & ROS Generation

The therapeutic efficacy of quinoline derivatives is deeply tied to their ability to act as ionophores. By chelating extracellular or intracellular metals, they form lipophilic complexes that cross lipid bilayers. Once internalized, these complexes can undergo redox cycling (especially with Cu2+), generating Reactive Oxygen Species (ROS) and triggering apoptosis or microbial death [1].

MOA A CMQ-Me (Ionophore) B Metal Chelation (Cu2+, Zn2+, Fe3+) A->B 8-OH & N-donor C Lipophilic Metallo-Complex B->C Stoichiometry modulation via 2-Methyl steric hindrance D Cellular Internalization C->D E ROS Generation & Metalloenzyme Inhibition D->E Intracellular release F Apoptosis / Antimicrobial Effect E->F

Caption: Mechanism of action: Metal chelation, ionophore activity, and ROS-mediated apoptosis.

Experimental Workflows & Protocols

To validate the dual utility of CMQ-Me, researchers must employ self-validating experimental systems. Below are the standardized protocols for assessing both its retained chelation capacity and its unique electrophilic reactivity.

Protocol A: Metal Chelation Affinity Assay (UV-Vis Spectrophotometry)

Rationale: We must prove that the 2-methyl and 5-chloromethyl groups do not abolish the core pharmacophore's ability to bind metals.

  • Preparation: Prepare a 50 µM solution of CMQ-Me in a physiological buffer (pH 7.4, 1% DMSO to ensure solubility).

  • Titration: Progressively titrate CuCl2​ or ZnCl2​ (0 to 100 µM) into the CMQ-Me solution.

  • Measurement: Record the UV-Vis absorption spectra from 250 nm to 500 nm after each addition.

  • Validation (Self-Validating Step): A successful chelation event is validated by an isosbestic point and a bathochromic shift (red shift) in the absorption maximum (typically shifting from ~320 nm to ~380 nm). The presence of a clean, sharp isosbestic point confirms a direct, uninterrupted transition from the free ligand to the metallo-complex without unwanted side reactions or degradation.

Protocol B: Bioconjugation via Nucleophilic Substitution (Synthesis of Piperazine Hybrids)

Rationale: This protocol demonstrates the primary advantage of CMQ-Me: the highly reactive 5-chloromethyl group. We will synthesize a 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivative [2].

  • Solubilization: Dissolve 1.0 equivalent (e.g., 5.74 mmol) of CMQ-Me hydrochloride in 20 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA). Causality: TEA neutralizes the hydrochloride salt of CMQ-Me and acts as an acid scavenger for the HCl generated during the SN​2 reaction, preventing the protonation and subsequent deactivation of the nucleophile.

  • Nucleophile Addition: Add 1.0 equivalent of the desired piperazine derivative.

  • Reaction: Heat the mixture at 80°C for 12 hours under continuous stirring.

  • Extraction: Cool to room temperature, add 50 mL of distilled water, and extract with Ethyl Acetate (3 × 80 mL). The product migrates to the organic layer.

  • Confirmation (Self-Validating Step): Monitor the organic phase via Thin-Layer Chromatography (TLC). The complete disappearance of the starting CMQ-Me spot confirms the reaction's completion. Final structural validation is achieved via 1H NMR (verifying the shift in the methylene protons at the 5-position).

Workflow S1 Step 1: Solubilize CMQ-Me in DMSO/TEA S2 Step 2: Add Nucleophile (e.g., Piperazine derivative) S1->S2 S3 Step 3: Heat at 80°C for 12h (Nucleophilic Substitution) S2->S3 SN2 Reaction at 5-Chloromethyl S4 Step 4: Liquid-Liquid Extraction (EtOAc/Water) S3->S4 S5 Step 5: TLC & NMR Validation S4->S5 S6 Purified Hybrid Compound S5->S6 Confirmed Structure

Caption: Step-by-step synthetic workflow for bioconjugation via the 5-chloromethyl reactive site.

Conclusion

While standard quinoline derivatives like 8-HQ and Clioquinol are excellent standalone therapeutics, they lack the structural handles necessary for rational drug design and hybridization. Benchmarking reveals that 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride bridges this gap. By leveraging steric modulation at the 2-position and electrophilic reactivity at the 5-position, it serves as an optimal foundational scaffold for developing next-generation antimicrobial and antineoplastic metallo-drugs.

References
  • Saadeh H.A., Sweidan K.A., Mubarak M.S. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules (2020). URL:[Link]

  • El Faydy et al. "Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives." Journal of Materials and Environmental Science (2016). URL: [Link]

Sources

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